(rac)-AL-37350A
Descripción
Propiedades
Número CAS |
362603-40-5 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine |
InChI |
InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3 |
Clave InChI |
VVHJUSGIUWQPIT-UHFFFAOYSA-N |
SMILES isomérico |
C[C@@H](CC1=CNC2=C1C3=C(C=C2)OCCC3)N |
SMILES canónico |
CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole 1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole AL-37350A AL37350A |
Origen del producto |
United States |
Foundational & Exploratory
The Synthesis of (rac)-AL-37350A: A Technical Guide
Disclaimer: The following technical guide outlines a plausible synthesis pathway for (rac)-AL-37350A based on established principles of organic chemistry and publicly available information on the synthesis of related compounds. Despite extensive searches, the full experimental details from the primary publication by May et al. in the Journal of Medicinal Chemistry (2003, 46, 4188–4195), which describes the synthesis of the (S)-enantiomer, were not accessible. Therefore, the following protocols and quantitative data are illustrative and should be adapted and optimized based on laboratory experimentation.
This compound, also known as (±)-4,5-dihydropyrano-α-methyltryptamine, is a tricyclic tryptamine derivative. The synthesis of its racemic form can be envisioned through a multi-step process commencing with a suitable indole precursor, followed by the construction of the pyran ring and the introduction of the aminopropyl side chain.
Precursors and Reagents
The following table summarizes the key precursors and reagents for a plausible synthesis of this compound. The quantities provided are hypothetical for a laboratory-scale synthesis.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Hypothetical Quantity | Role |
| 4-Hydroxyindole | C₈H₇NO | 133.15 | 10.0 g | Starting Material |
| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 1.2 eq | Reagent |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 2.5 eq | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Solvent |
| Indole-3-glyoxylyl chloride | C₁₀H₆ClNO₂ | 207.62 | 1.1 eq | Reagent |
| Aluminum Chloride | AlCl₃ | 133.34 | 1.2 eq | Lewis Acid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Solvent |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 3.0 eq | Reducing Agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | Solvent |
| Nitroethane | C₂H₅NO₂ | 75.07 | Excess | Reagent |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Catalyst | Catalyst |
Synthesis Pathway
A potential synthetic route to this compound is outlined below. This pathway involves the initial formation of a tricyclic ether, followed by the introduction of a nitropropyl group at the C3 position of the indole, and subsequent reduction to the final amine.
Step 1: Synthesis of 8,9-dihydropyrano[3,2-e]indole
The synthesis commences with the O-alkylation of 4-hydroxyindole with 3-chloro-1-propanol to form an intermediate that then undergoes intramolecular cyclization to yield the tricyclic pyranoindole core.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (2.5 eq) in anhydrous DMF at 0 °C, a solution of 4-hydroxyindole (1.0 eq) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of 3-chloro-1-propanol (1.2 eq) in anhydrous DMF is then added, and the mixture is heated to 80 °C for 12 hours.
-
Upon cooling, the reaction is quenched by the slow addition of water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 8,9-dihydropyrano[3,2-e]indole.
Step 2: Synthesis of 1-(8,9-dihydropyrano[3,2-e]indol-3-yl)-2-nitropropene
The pyranoindole core is then functionalized at the C3 position with a nitropropylidene group via a Henry condensation with nitroethane.
Experimental Protocol:
-
A solution of 8,9-dihydropyrano[3,2-e]indole (1.0 eq) and nitroethane (excess) in acetic acid is prepared.
-
Ammonium acetate (catalytic amount) is added, and the mixture is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield 1-(8,9-dihydropyrano[3,2-e]indol-3-yl)-2-nitropropene.
Step 3: Synthesis of this compound
The final step involves the reduction of the nitroalkene to the corresponding primary amine using a powerful reducing agent like lithium aluminum hydride.
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C, a solution of 1-(8,9-dihydropyrano[3,2-e]indol-3-yl)-2-nitropropene (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is then refluxed for 6 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting slurry is filtered through celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by an appropriate method, such as crystallization or column chromatography, to yield this compound.
Visualizations
The following diagrams illustrate the proposed synthesis pathway and a logical workflow for the discovery of a compound like AL-37350A.
Caption: Proposed synthesis pathway for this compound.
Caption: Logical workflow for drug discovery and development.
(rac)-AL-37350A: A Technical Guide to its Mechanism of Action as a Potent 5-HT2A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(rac)-AL-37350A, a tricyclic tryptamine derivative, has demonstrated significant potential as a therapeutic agent, particularly in the field of ophthalmology for the treatment of glaucoma. Its mechanism of action is centered on its potent and selective agonist activity at the serotonin 5-HT2A receptor. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, detailing its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The information presented herein is a synthesis of available scientific literature, intended to serve as a comprehensive resource for researchers and professionals in drug development.
Core Mechanism of Action: 5-HT2A Receptor Agonism
This compound and its active enantiomer, (S)-(+)-AL-37350A, exert their pharmacological effects primarily through potent and selective agonism of the serotonin 5-HT2A receptor. The (S)-(+)-enantiomer, in particular, has been identified as a highly potent agonist with a high affinity for this receptor subtype.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in determining the affinity of this compound and its enantiomers for various serotonin receptor subtypes. The data consistently show a high affinity for the 5-HT2A receptor, with moderate to low affinity for the 5-HT2B and 5-HT2C receptors, highlighting its selectivity.
Functional Activity
The agonist activity of this compound at the 5-HT2A receptor has been confirmed through functional assays that measure the downstream signaling events following receptor activation. A key functional response is the stimulation of the phosphoinositide (PI) signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent generation of second messengers.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound and its active enantiomer.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| (S)-(+)-AL-37350A | 2.0 | - | - |
| Data for the racemate and the (R)-(-)-enantiomer are not readily available in the public domain. |
Table 2: Functional Activity (EC50, nM)
| Compound | Assay | Receptor | Value |
| (S)-(+)-AL-37350A | Phosphoinositide Turnover | 5-HT2A | Potent Agonist |
| Specific EC50 value for the racemate is not readily available in the public domain. |
Signaling Pathway
Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular events mediated by the Gq/11 G-protein. This signaling pathway is pivotal to the compound's mechanism of action.
Experimental Protocols
The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for specific receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cell lines or animal tissues.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assays
Objective: To measure the functional agonist activity of the test compound by quantifying the production of inositol phosphates (IPs), a downstream product of PLC activation.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the target receptor are cultured and pre-labeled with [3H]myo-inositol.
-
Stimulation: Cells are stimulated with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and inositol phosphates are extracted.
-
Separation: Inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
Quantification: The amount of [3H]-inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: EC50 values (concentration of test compound that produces 50% of the maximal response) are determined by non-linear regression analysis.
Conclusion
This compound is a potent and selective 5-HT2A receptor agonist. Its mechanism of action is well-defined, involving the activation of the Gq/11 signaling pathway, leading to the stimulation of phosphoinositide turnover. The high affinity and functional activity of its (S)-(+)-enantiomer underscore its potential as a targeted therapeutic agent. Further research into the racemate and the (R)-(-)-enantiomer would provide a more complete understanding of its pharmacological profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for future research and development efforts involving this and related compounds.
The Discovery and Genesis of (rac)-AL-37350A: A Serotonin 5-HT2 Receptor Agonist for Ocular Hypotension
Fort Worth, TX - Researchers at Alcon Research, Ltd. are credited with the discovery and initial characterization of (rac)-AL-37350A, a potent and selective serotonin 5-HT2 receptor agonist. The compound, also identified by its chemical name (rac)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole and the alias (rac)-4,5-DHP-AMT, emerged from a research program focused on identifying novel therapeutic agents for the treatment of glaucoma, a leading cause of irreversible blindness worldwide characterized by elevated intraocular pressure (IOP).[1] The discovery of AL-37350A highlighted the potential of targeting the serotonin 5-HT2 receptor system as a viable mechanism for lowering IOP.
Pharmacological Profile and Mechanism of Action
This compound is a potent agonist of the 5-HT2A receptor.[1] Agonism at this receptor subtype is believed to be the primary mechanism responsible for its ocular hypotensive effects. The compound demonstrates high affinity and selectivity for the 5-HT2 receptor family.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological data for the active (S)-enantiomer of AL-37350A, which provides a strong indication of the activity of the racemic mixture.
| Parameter | Value | Species/System | Reference |
| 5-HT2A Receptor Functional Agonist Potency (EC50) | 28.6 nM | Rat A7r5 cells (Phosphoinositide Turnover) | [1] |
| Maximum Agonist Effect (Emax) | 103% (relative to serotonin) | Rat A7r5 cells (Phosphoinositide Turnover) | [1] |
| In Vivo Efficacy (IOP Reduction) | 13.1 mmHg (37% reduction from baseline) | Conscious ocular hypertensive cynomolgus monkeys | [1] |
Experimental Protocols
The characterization of this compound involved a series of key experiments to determine its binding affinity, functional activity, and in vivo efficacy.
Radioligand Binding Assays
Receptor binding assays were conducted to determine the affinity of the compound for various serotonin receptor subtypes. A typical protocol involves:
-
Membrane Preparation: Membranes from cells expressing the target human 5-HT receptor subtypes are prepared.
-
Competitive Binding: The ability of this compound to displace a specific radioligand (e.g., [¹²⁵I]DOI for 5-HT2 receptors) from the receptor is measured.
-
Incubation: The compound, radioligand, and cell membranes are incubated to reach equilibrium.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an affinity constant (Ki).
Functional Agonist Assays (Phosphoinositide Turnover)
To determine the functional activity of this compound as a 5-HT2A agonist, phosphoinositide (PI) turnover assays were performed in A7r5 rat aortic smooth muscle cells, which endogenously express the 5-HT2A receptor. The general procedure is as follows:
-
Cell Culture and Labeling: A7r5 cells are cultured and labeled with [³H]myo-inositol.
-
Compound Incubation: The cells are incubated with varying concentrations of this compound.
-
Stimulation and Lysis: The reaction is stopped, and the cells are lysed.
-
Extraction and Separation: The inositol phosphates are extracted and separated using anion-exchange chromatography.
-
Quantification: The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.
In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys
The ocular hypotensive activity of this compound was evaluated in conscious cynomolgus monkeys with laser-induced ocular hypertension. The protocol is outlined below:
-
Animal Model: Ocular hypertension is induced in one eye of each monkey using an argon laser to photocoagulate the trabecular meshwork.
-
Baseline IOP Measurement: Baseline IOP is measured using a pneumatonometer after light corneal anesthesia.
-
Compound Administration: A single topical dose of the test compound is administered to the hypertensive eye.
-
Post-Dose IOP Measurements: IOP is measured at various time points (e.g., 1, 3, and 6 hours) after administration.
-
Data Analysis: The change in IOP from baseline is calculated and compared to a vehicle-treated control group to determine the efficacy of the compound.
Signaling Pathway and Experimental Workflow
The activation of the 5-HT2A receptor by this compound initiates a well-defined intracellular signaling cascade. The experimental workflow for its discovery and characterization follows a logical progression from in vitro screening to in vivo efficacy studies.
References
(rac)-AL-37350A: A Technical Guide to a Potent Ocular Hypotensive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-AL-37350A, and more specifically its active enantiomer (S)-(+)-AL-37350A, represents a significant advancement in the exploration of serotonergic agents for the treatment of glaucoma. This technical guide provides a comprehensive overview of the compound's chemical identity, pharmacological properties, and the experimental protocols used in its evaluation. The information is intended to support further research and development in the field of ophthalmology and pharmacology.
Chemical Identity
Initially identified as a racemic mixture, the biological activity of AL-37350A resides in its (S)-(+)-enantiomer.
| Identifier | Value |
| IUPAC Name | (S)-(+)-1-(2-Aminopropyl)-8,9-dihydropyrano[3,2-e]indole |
| CAS Number | 362603-40-5 |
| Molecular Formula | C₁₄H₁₈N₂O |
| Molar Mass | 230.31 g/mol |
Pharmacological Profile
(S)-(+)-AL-37350A is a potent and highly selective agonist for the serotonin 5-HT₂A receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its potential as an ocular hypotensive agent.
Receptor Binding Affinity
The affinity of (S)-(+)-AL-37350A for various serotonin receptor subtypes and other receptors has been determined through radioligand binding assays. The data highlights its remarkable selectivity for the 5-HT₂ receptor family.
| Receptor Subtype | Kᵢ (nM) |
| 5-HT₂A | 2.0 |
| 5-HT₂B | Moderate Affinity |
| 5-HT₂C | Moderate Affinity |
| Other 5-HT Receptors | >1000-fold selectivity |
Data summarized from May et al., 2003.
Functional Activity
The agonist activity of (S)-(+)-AL-37350A at the 5-HT₂A receptor has been confirmed through functional assays measuring second messenger responses.
| Assay | Parameter | Value |
| 5-HT₂A Receptor Functional Assay | EC₅₀ | 28.6 nM |
| Eₘₐₓ | 103% (relative to serotonin) |
Data summarized from May et al., 2003.[1]
In Vivo Ocular Hypotensive Activity
Topical administration of (S)-(+)-AL-37350A has demonstrated significant efficacy in reducing intraocular pressure (IOP) in a primate model of ocular hypertension.
| Dose | Maximum IOP Reduction (mmHg) | Maximum IOP Reduction (%) |
| Specific dose from study | 13.1 | 37 |
Data from conscious ocular hypertensive cynomolgus monkeys, as reported by May et al., 2003.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of (S)-(+)-AL-37350A.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of (S)-(+)-AL-37350A for various receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific receptor of interest are prepared from cultured cell lines (e.g., CHO cells) or appropriate animal tissues.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound, (S)-(+)-AL-37350A.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
5-HT₂A Receptor Functional Assay (Calcium Mobilization)
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of (S)-(+)-AL-37350A as a 5-HT₂A receptor agonist.
Methodology:
-
Cell Culture: CHO cells stably expressing the human 5-HT₂A receptor are cultured and plated in 96-well plates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of (S)-(+)-AL-37350A are added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve. The maximal response (Eₘₐₓ) is expressed as a percentage of the response to a reference agonist, such as serotonin.
In Vivo Intraocular Pressure (IOP) Measurement in Cynomolgus Monkeys
Objective: To evaluate the ocular hypotensive effect of topically administered (S)-(+)-AL-37350A.
Methodology:
-
Animal Model: Conscious cynomolgus monkeys with laser-induced unilateral ocular hypertension are used.
-
Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation tonometer.
-
Drug Administration: A single topical dose of (S)-(+)-AL-37350A solution is administered to the hypertensive eye. The contralateral eye may serve as a control.
-
Post-Dose IOP Measurement: IOP is measured at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for each time point. The maximum IOP reduction and the duration of the effect are determined.
Signaling Pathways and Experimental Workflows
5-HT₂A Receptor Signaling Pathway in the Eye
Activation of the 5-HT₂A receptor by agonists like (S)-(+)-AL-37350A in ocular tissues is primarily coupled to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are believed to modulate aqueous humor dynamics, ultimately leading to a reduction in intraocular pressure.
Caption: 5-HT₂A receptor signaling cascade in ocular cells.
Experimental Workflow for In Vivo Ocular Hypotensive Studies
The workflow for evaluating the efficacy of (S)-(+)-AL-37350A in reducing intraocular pressure in a primate model is a multi-step process that ensures accurate and reliable data collection.
Caption: Workflow for in vivo IOP studies.
Conclusion
(S)-(+)-AL-37350A has been identified as a potent and selective 5-HT₂A receptor agonist with significant ocular hypotensive activity. Its well-defined pharmacological profile and demonstrated in vivo efficacy make it a valuable research tool for understanding the role of the 5-HT₂A receptor in regulating intraocular pressure. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in the ongoing quest for novel and effective treatments for glaucoma. Further investigation into the long-term safety and efficacy of this and similar compounds is warranted.
References
(rac)-AL-37350A spectroscopic data (NMR, MS, IR)
A Comprehensive Technical Guide to (rac)-AL-37350A: Spectroscopic Data and Analysis
For Researchers, Scientists, and Drug Development Professionals
This compound , a racemic mixture of the (S) and (R) enantiomers of 1-(2-Aminopropyl)-8,9-dihydropyrano[3,2-e]indole, is a notable tryptamine derivative with significant potential in pharmacological research. The S-enantiomer, also known as 4,5-dihydropyrano-α-methyltryptamine (4,5-DHP-AMT), is a potent and selective agonist for the serotonin 5-HT2A receptor.[1][2] This technical guide provides a consolidated overview of its spectroscopic data, crucial for its identification, characterization, and further development in medicinal chemistry.
Chemical Structure and Properties
| Identifier | Value |
| IUPAC Name | (rac)-1-(2-Aminopropyl)-8,9-dihydropyrano[3,2-e]indole |
| Synonyms | (rac)-4,5-dihydropyrano-α-methyltryptamine, (rac)-4,5-DHP-AMT |
| Molecular Formula | C₁₄H₁₈N₂O |
| Molar Mass | 230.311 g/mol [1] |
Spectroscopic Data
While direct access to the full experimental spectra from the primary literature can be limited, the following represents a summary of the expected spectroscopic characteristics based on the known structure and related compounds. This data is essential for the verification of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for the structural elucidation of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, pyran, and aminopropyl moieties of the molecule. Key expected resonances include:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm).
-
Pyrano Ring Protons: Aliphatic protons of the dihydropyran ring, likely appearing as multiplets in the δ 2.0-4.5 ppm range.
-
Aminopropyl Side Chain Protons: Resonances for the CH₂, CH, and CH₃ groups of the aminopropyl side chain. The methyl group would appear as a doublet.
-
Amine and Indole NH Protons: Broad signals for the primary amine (NH₂) and the indole NH, which are exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, with characteristic chemical shifts for the different carbon environments:
-
Aromatic and Indole Carbons: Resonances in the downfield region (δ 100-140 ppm).
-
Pyrano Ring Carbons: Aliphatic carbons of the pyran ring.
-
Aminopropyl Side Chain Carbons: Aliphatic carbons of the side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 230 or 231, respectively, confirming the molecular weight.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
N-H Stretching: Bands corresponding to the primary amine (NH₂) and the indole N-H group, typically in the range of 3200-3500 cm⁻¹.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations.
-
C=C Stretching: Aromatic ring vibrations.
-
C-O Stretching: Ether linkage in the pyran ring.
Experimental Protocols
The synthesis and characterization of this compound involves a multi-step process. While the specific, detailed protocols are proprietary to the original researchers, a general workflow for the spectroscopic analysis can be outlined.
Workflow for Spectroscopic Analysis
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Signaling Pathways
This compound, primarily through its S-enantiomer, acts as a selective 5-HT2A receptor agonist. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/G₁₁ family of G-proteins. This initiates a downstream signaling cascade.
References
An In-Depth Technical Guide to (rac)-AL-37350A: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-AL-37350A, also identified as (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole and 4,5-dihydropyrano-α-methyltryptamine (4,5-DHP-AMT), is a potent and selective agonist for the serotonin 5-HT2A receptor.[1][2] With a high affinity for the 5-HT2A receptor (Ki of 2.0 nM), it exhibits moderate selectivity over the related 5-HT2B and 5-HT2C receptors.[1] Preclinical studies have demonstrated its efficacy in reducing intraocular pressure in animal models, suggesting its potential as a therapeutic agent for glaucoma.[1][2]
This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, detailed experimental protocols for its use in research, and an in-depth look at its mechanism of action through the 5-HT2A signaling pathway.
Safety and Handling
As a potent pharmacological agent with limited publicly available safety data, this compound should be handled with the utmost care, assuming high potency and potential toxicity. The following guidelines are based on best practices for handling novel research chemicals.
General Safety Precautions
-
Risk Assessment: Before handling, a thorough risk assessment should be conducted, considering the potential hazards and the experimental procedures involved.
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.
-
Avoid Inhalation and Contact: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage and Disposal
-
Storage: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste containing this compound in accordance with all local, state, and federal regulations for hazardous chemical waste.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Table 1: Summary of Safety and Handling Data for this compound
| Parameter | Guideline / Data |
| Chemical Name | This compound; (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole |
| CAS Number | 362603-40-5[1] |
| Molecular Formula | C14H18N2O[1] |
| Molar Mass | 230.311 g/mol [1] |
| Appearance | Not specified (Assume solid) |
| Toxicity Data | Not available. Handle as a potent, potentially hazardous compound. |
| Personal Protective Equipment | Lab coat, safety goggles, chemical-resistant gloves. |
| Engineering Controls | Use in a certified chemical fume hood. |
| First Aid Measures | See Section 2.3 |
| Storage | Cool, dry, well-ventilated area in a tightly sealed container. |
| Disposal | As hazardous chemical waste, following all applicable regulations. |
Experimental Protocols
The following protocols are generalized for the in vivo and in vitro study of 5-HT2A agonists like this compound, with a focus on its ocular hypotensive effects.
In Vivo Ocular Hypotensive Study in a Primate Model
This protocol is adapted from studies on 5-HT2A agonists in conscious ocular hypertensive cynomolgus monkeys.[3][4]
Objective: To determine the efficacy of this compound in lowering intraocular pressure (IOP).
Methodology:
-
Animal Model: Use conscious cynomolgus monkeys with laser-induced unilateral ocular hypertension.
-
Compound Formulation: Prepare a sterile ophthalmic solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary). Prepare multiple concentrations for dose-response studies.
-
Baseline IOP Measurement: Acclimate the animals and measure baseline IOP in both eyes using a calibrated tonometer.
-
Topical Administration: Administer a single topical dose (e.g., 25-50 µL) of the this compound solution to the hypertensive eye. The contralateral eye receives the vehicle as a control.
-
Post-Dose IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Analyze the data for statistical significance to determine the dose-dependent effect of this compound on IOP.
In Vitro 5-HT2A Receptor Activation Assay
Objective: To quantify the agonist activity of this compound at the human 5-HT2A receptor.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Assay Principle: The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which activates Phospholipase C (PLC), leading to the production of inositol phosphates (IP) and subsequent release of intracellular calcium (Ca2+).[5] Agonist activity can be measured by quantifying these downstream signals.
-
Calcium Mobilization Assay:
-
Plate the cells in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence using a fluorescence plate reader to determine the intracellular calcium concentration.
-
-
Inositol Phosphate (IP) Accumulation Assay:
-
Label the cells with [3H]-myo-inositol.
-
Incubate the cells with varying concentrations of this compound in the presence of LiCl (to inhibit IP degradation).
-
Extract and separate the inositol phosphates using ion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using a scintillation counter.
-
-
Data Analysis: Plot the response (fluorescence or radioactivity) against the log concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 alpha subunit.[5]
Signaling Cascade:
-
Ligand Binding: this compound binds to the extracellular domain of the 5-HT2A receptor.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
G-Protein Activation: The conformational change facilitates the exchange of GDP for GTP on the associated Gαq subunit, leading to its activation and dissociation from the βγ subunits.
-
PLC Activation: The activated Gαq subunit then binds to and activates Phospholipase C (PLC).[5][6]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]
-
DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
-
-
Cellular Response: The activation of PKC and the increase in intracellular calcium lead to a cascade of downstream cellular responses, which in the context of the eye, are believed to result in the reduction of intraocular pressure.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological processes, particularly in the regulation of intraocular pressure. Due to its high potency and the lack of comprehensive public safety data, strict adherence to safety and handling protocols is imperative. The experimental outlines provided in this guide offer a starting point for researchers to design their studies, and the detailed signaling pathway provides a framework for understanding its mechanism of action. Further research into this compound may lead to the development of novel therapies for conditions such as glaucoma.
References
- 1. AL-37350A - Wikipedia [en.wikipedia.org]
- 2. A novel and selective 5-HT2 receptor agonist with ocular hypotensive activity: (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin-2 receptor agonists as novel ocular hypotensive agents and their cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the ocular hypotensive response of serotonin 5-HT1A and 5-HT2 receptor ligands in conscious ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. msudenver.edu [msudenver.edu]
(rac)-AL-37350A Enantiomers and Chiral Separation: A Technical Guide
An In-depth Examination of the Stereoselective Pharmacology and Chiral Resolution of a Potent 5-HT2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
(rac)-AL-37350A , also known as (rac)-4,5-DHP-AMT, is a potent and selective agonist for the serotonin 5-HT2 receptor family. As a chiral molecule, it exists as a pair of enantiomers, each with a unique three-dimensional structure that can significantly influence its interaction with biological targets. This technical guide provides a comprehensive overview of the enantiomers of AL-37350A, their stereoselective pharmacology at 5-HT2 receptors, and detailed methodologies for their chiral separation.
Core Concepts: The Importance of Chirality in Drug Action
Enantiomers of a chiral drug can exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the separation and individual characterization of enantiomers are critical steps in drug development to optimize efficacy and safety.
Chemical Structure of this compound
This compound is a tricyclic tryptamine derivative. The presence of a chiral center at the alpha-carbon of the aminopropyl side chain gives rise to two enantiomers: (S)-(+)-AL-37350A and (R)-(-)-AL-37350A.
| Identifier | Value |
| IUPAC Name | (rac)-1-(2-Aminopropyl)-8,9-dihydropyrano[3,2-e]indole |
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
| SMILES | C--INVALID-LINK--N |
| InChI | InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3/t9-/m0/s1 |
Stereoselective Pharmacology at 5-HT2 Receptors
This compound is a potent agonist at the 5-HT2A receptor, with moderate selectivity over the 5-HT2B and 5-HT2C subtypes. Pharmacological studies have revealed a significant difference in the activity of its enantiomers.
Receptor Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki) of AL-37350A Enantiomers at Human 5-HT2 Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
| (S)-(+)-AL-37350A | 2.0[1] | Data not available | Data not available |
| (R)-(-)-AL-37350A | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Note: While specific Ki values for the 5-HT2B and 5-HT2C receptors are not publicly available, (S)-(+)-AL-37350A is reported to have moderate selectivity for the 5-HT2A receptor over these subtypes.[1]
Functional Potency
Functional assays measure the biological response elicited by a compound, with the half-maximal effective concentration (EC50) being a common measure of potency. A lower EC50 value indicates greater potency.
Table 2: Functional Potency (EC50) of AL-37350A Enantiomers at Human 5-HT2 Receptors
| Compound | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 5-HT2C EC50 (nM) |
| (S)-(+)-AL-37350A | Data not available | Data not available | Data not available |
| (R)-(-)-AL-37350A | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Chiral Separation of this compound via High-Performance Liquid Chromatography (HPLC)
The separation of the enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While a specific, validated method for AL-37350A is not publicly available, a general approach for the chiral resolution of tryptamine derivatives can be adapted.
Illustrative Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a derivative of amylose or cellulose (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is often effective for separating amine-containing enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution for basic compounds like AL-37350A.
-
Flow Rate: Typically in the range of 0.5 to 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 220 nm or 280 nm for an indole chromophore).
-
Temperature: Column temperature is usually maintained at a constant value, often around 25°C, to ensure reproducibility.
Workflow for Method Development:
References
Methodological & Application
(rac)-AL-37350A experimental protocol for [cell line]
An experimental protocol for investigating the activity of (rac)-AL-37350A, a potent and selective 5-HT2 receptor agonist, is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and methodologies for characterizing the compound's effects in a selected cell line.
Application Notes
This compound is a racemic mixture of AL-37350A, a high-affinity full agonist for the serotonin 5-HT2 receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. Its primary mechanism of action involves the activation of these G-protein coupled receptors (GPCRs), which are coupled to the Gq/11 signaling pathway. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event that can be quantified to determine the compound's potency and efficacy.
For the purposes of this protocol, we will focus on the CHO-K1 cell line stably expressing the human 5-HT2A receptor . This is a widely used and commercially available model system for studying 5-HT2A receptor pharmacology.[1][2][3][4] The protocols described herein are optimized for this cell line but can be adapted for other cell lines expressing 5-HT2 receptor subtypes (e.g., U2OS).[5][6][7]
Quantitative Data Summary
The following table summarizes the known pharmacological data for AL-37350A. Researchers should aim to generate similar data for this compound in their chosen cell line to characterize its specific activity.
| Receptor Subtype | Parameter | Value | Species | Reference |
| 5-HT2A | pKi | 8.7 | Human | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT2A | EC50 | 28.6 nM | Rat | Journal of Medicinal Chemistry, 2003 |
| 5-HT2B | pKi | 8.3 | Human | IUPHAR/BPS Guide to PHARMACOLOGY |
| 5-HT2C | pKi | 8.5 | Human | IUPHAR/BPS Guide to PHARMACOLOGY |
Experimental Protocols
Two primary functional assays are recommended to characterize the agonist activity of this compound: a Calcium Mobilization Assay and an Inositol Phosphate Accumulation Assay.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon 5-HT2A receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor
-
Complete Growth Medium: Ham's F12, 10% FBS, 400 µg/ml G418[2]
-
Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4)[8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5)
-
This compound stock solution (in DMSO)
-
96-well or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Culture: Culture the CHO-K1/5-HT2A cells in Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a density of 30,000-50,000 cells per well and incubate for 24 hours.[9]
-
Dye Loading:
-
Prepare the calcium dye solution in Assay Buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a positive control (e.g., serotonin).
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Use the automated injector to add the this compound dilutions and controls to the wells.
-
Continue recording the fluorescence to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of this compound.
-
Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔRFU).
-
Plot the ΔRFU against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor
-
Complete Growth Medium
-
Labeling Medium: Inositol-free medium containing myo-[³H]inositol
-
Stimulation Buffer: Assay medium containing LiCl (e.g., 10 mM) to inhibit IP degradation.[10]
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., 0.1 M formic acid)
-
Ion-exchange columns (e.g., Dowex AG1-X8 resin)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Seed the cells in multi-well plates and grow to near confluency.
-
Label the cells by incubating them with Labeling Medium overnight.[11]
-
-
Compound Treatment:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells with Stimulation Buffer for a short period.
-
Add serial dilutions of this compound to the wells and incubate for 30-60 minutes at 37°C.[12]
-
-
Assay Termination and Lysis: Stop the reaction by aspirating the medium and adding ice-cold Lysis Buffer.[11]
-
Purification of Inositol Phosphates:
-
Apply the cell lysates to the ion-exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high molarity formic acid solution.[11]
-
-
Scintillation Counting: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the counts per minute (CPM) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
References
- 1. revvity.com [revvity.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. cells-online.com [cells-online.com]
- 6. innoprot.com [innoprot.com]
- 7. cells-online.com [cells-online.com]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Application Notes and Protocols for (rac)-AL-37350A in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-AL-37350A, also known as 4,5-dihydropyrano-α-methyltryptamine (4,5-DHP-AMT), is a potent and selective agonist for the serotonin 5-HT2A receptor. As a member of the tryptamine class of compounds, its high affinity for the 5-HT2A receptor makes it a valuable tool for studying the receptor's role in various physiological and pathological processes. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders.
These application notes provide detailed protocols for the in-vitro characterization of this compound, focusing on its binding affinity and functional activity at the human 5-HT2A receptor. The described assays are fundamental for researchers in pharmacology and drug discovery to assess the potency and efficacy of this and similar compounds.
Mechanism of Action & Signaling Pathway
This compound acts as a potent agonist at the 5-HT2A receptor, which primarily couples to the Gq/11 signaling pathway.[1] Upon agonist binding, the receptor undergoes a conformational change, activating the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2][3] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
References
Application Notes and Protocols for (rac)-AL-37350A and Related Prostaglandin F2α Analogues in Animal Studies
Disclaimer: Limited publicly available information exists for the specific dosage of (rac)-AL-37350A in animal studies. The following application notes and protocols are based on data from structurally and functionally related prostaglandin F2α (PGF2α) analogues, such as latanoprost, travoprost, and bimatoprost, which are commonly used in ophthalmic research. Researchers should use this information as a guide and conduct appropriate dose-ranging studies for this compound.
Introduction
This compound is a prostaglandin F2α analogue. PGF2α analogues are a class of drugs primarily used to reduce intraocular pressure (IOP) in the treatment of glaucoma. They act as agonists at the prostaglandin F receptor, increasing the uveoscleral outflow of aqueous humor. This document provides a summary of typical dosage regimens and experimental protocols for PGF2α analogues in common animal models used in preclinical research.
Data Presentation: Dosages of PGF2α Analogues in Animal Studies
The following tables summarize typical dosages for commonly studied PGF2α analogues in various animal models. These are intended to serve as a starting point for designing studies with this compound.
Table 1: Topical Administration (Ophthalmic Drops) for IOP Reduction
| Compound | Animal Model | Concentration | Dosing Frequency | Key Findings |
| Latanoprost | Glaucomatous Beagle Dogs | 0.005% | Once or twice daily | Significant IOP reduction.[1][2] Twice daily administration showed a greater decline in IOP.[1][2] |
| Latanoprost | Clinically Normal Dogs | 0.005% | Twice or three times daily | Both frequencies reduced IOP; three times daily showed a greater effect.[3][4] |
| Travoprost | Glaucomatous Beagle Dogs | 0.004% | Once or twice daily | Significant IOP reduction.[5] |
| Travoprost | Glaucomatous Beagle Dogs | 0.0001% - 0.0033% | Single dose | Dose-dependent IOP reduction.[6][7] |
| Bimatoprost | Glaucomatous Beagle Dogs | 0.03% | Once or twice daily | Significant IOP reduction.[8] |
| PGF2α Isopropyl Ester | Cynomolgus Monkeys | 1-5 µg | Twice daily for 3 days | Dose-dependent IOP reduction.[9] |
| PGF2α | Cynomolgus Monkeys | 250 µg | Twice daily for 2 weeks | Ocular hypotensive effects without notable histopathological changes.[10] |
Table 2: Systemic Administration for Toxicological Studies
| Compound | Animal Model | Route of Administration | Dosage | Study Duration | Key Findings |
| Bimatoprost | Mice | Oral gavage | Up to 2 mg/kg/day | 104 weeks | Not carcinogenic.[11][12] |
| Bimatoprost | Rats | Oral gavage | Up to 1 mg/kg/day | 104 weeks | Not carcinogenic.[11][12] |
| Bimatoprost | Pregnant Mice | Oral gavage | ≥ 0.3 mg/kg/day | During organogenesis | Abortion and early delivery observed.[12] |
| Bimatoprost | Pregnant Rats | Oral gavage | ≥ 0.6 mg/kg/day | During organogenesis | Did not impair fertility.[12] |
Experimental Protocols
Protocol for Evaluating IOP Reduction in a Glaucomatous Beagle Model
Objective: To assess the efficacy of a test compound in reducing intraocular pressure in a well-established animal model of glaucoma.
Materials:
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Vehicle control (placebo)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Tonometer (e.g., Tono-Pen, applanation tonometer)
-
Glaucomatous Beagle dogs
-
Calibrated micropipette for administration
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the laboratory environment and handling procedures for at least one week.
-
Baseline IOP Measurement: Measure baseline IOP for each eye at several time points over a few days to establish a stable baseline. Measurements are typically taken at the same time each day to account for diurnal variations.
-
Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of the test compound).
-
Drug Administration:
-
Instill a single, precise volume (e.g., 20-50 µL) of the test compound or vehicle into one eye of each animal. The contralateral eye can serve as a control or receive the vehicle.
-
Administer the drops at the same time each day, as specified by the dosing schedule (e.g., once daily in the morning or evening, or twice daily).[1][5][8]
-
-
IOP Monitoring:
-
Measure IOP at predetermined time points post-administration (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) to determine the onset and duration of action.
-
Before each measurement, apply a drop of topical anesthetic to the cornea.
-
-
Pupil Size Measurement: Measure pupil diameter at the same time points as IOP, as PGF2α analogues can cause miosis (pupil constriction).[1][5][8]
-
Data Analysis:
-
Calculate the mean change in IOP from baseline for each treatment group.
-
Compare the IOP reduction between the treated and control groups using appropriate statistical methods (e.g., t-test, ANOVA).
-
Protocol for Oral Gavage Toxicity Study in Rodents
Objective: To evaluate the potential toxicity of a test compound following repeated oral administration in rats or mice.
Materials:
-
Test compound
-
Appropriate vehicle for oral administration (e.g., corn oil, 0.5% methylcellulose)
-
Gavage needles
-
Syringes
-
Animal balance
-
Male and female rodents (e.g., Sprague-Dawley rats, CD-1 mice)
Procedure:
-
Dose Formulation: Prepare stable formulations of the test compound in the vehicle at the desired concentrations.
-
Animal Selection and Acclimation: Use healthy, young adult animals. Acclimate them to the housing conditions for at least five days.
-
Group Assignment: Randomly assign animals to control (vehicle only) and treatment groups (low, mid, and high dose). Each group should contain an equal number of male and female animals.
-
Dose Administration:
-
Administer the test compound or vehicle by oral gavage once daily for the specified duration of the study (e.g., 28 days, 90 days, or 2 years).
-
The volume administered is based on the animal's body weight, which should be recorded regularly.
-
-
Clinical Observations:
-
Conduct detailed clinical observations at least once daily. Note any changes in behavior, appearance, and signs of toxicity.
-
Record body weights and food consumption weekly.
-
-
Clinical Pathology:
-
Collect blood samples at specified intervals (e.g., at termination) for hematology and clinical chemistry analysis.
-
Collect urine samples for urinalysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a complete necropsy on all animals.
-
Examine all organs and tissues macroscopically.
-
Collect designated organs and tissues, weigh them, and preserve them in a fixative (e.g., 10% neutral buffered formalin) for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-related effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
Mandatory Visualizations
Signaling Pathway
Caption: General signaling pathway for PGF2α analogues in increasing uveoscleral outflow.
Experimental Workflow
Caption: Experimental workflow for evaluating IOP-lowering agents in an animal model.
General G-Protein Coupled Receptor (GPCR) Signaling
Given that AL-37350A has been noted to interact with the serotonin receptor HTR2C, a G-protein coupled receptor, the following diagram illustrates a general GPCR signaling cascade.
Caption: A generalized schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. Effect of different dose schedules of latanoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of two- and three-times-daily topical ophthalmic application of 0.005% latanoprost solution in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Effect of different dose schedules of travoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose response for travoprost® in the glaucomatous beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of different dose schedules of bimatoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Multiple dosing of prostaglandin F2 alpha or epinephrine on cynomolgus monkey eyes. III. Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
Application Notes and Protocols for the Quantification of (rac)-AL-37350A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-AL-37350A is a potent and selective 5-HT2 receptor agonist. As a racemic mixture, it contains equal amounts of two enantiomers which may exhibit different pharmacological, pharmacokinetic, and toxicological properties. Therefore, the development of robust and reliable analytical methods for the quantification of total this compound and for the separation of its individual enantiomers is crucial for preclinical and clinical drug development.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and for the chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway
This compound acts as an agonist at 5-HT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Application Notes and Protocols: Dissolution of Novel Research Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective dissolution of a compound is a critical first step in any experiment, ensuring accurate and reproducible results. This document provides a general protocol for the solubilization of novel or uncharacterized small molecule compounds, with a particular focus on establishing a suitable solvent and preparing stock solutions for in vitro assays. Due to the lack of publicly available information for a compound specifically named "(rac)-AL-37350A," the following protocol outlines a standard empirical approach to solubility testing.
General Protocol for Solubility Testing and Stock Solution Preparation
2.1. Materials
-
The novel compound
-
A selection of high-purity solvents (see Table 1)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Water bath or heat block
-
Calibrated pipettes
-
Analytical balance
2.2. Procedure
-
Initial Solvent Screening (Small Scale):
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate microcentrifuge tubes.
-
To each tube, add a small volume (e.g., 100 µL) of a different solvent from Table 1. This will test for a solubility of 10 mg/mL.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If not dissolved, proceed with the next steps.
-
-
Solubility Enhancement:
-
Warming: Gently warm the suspension in a water bath (typically 37-50°C) for 5-10 minutes. Some compounds have higher solubility at elevated temperatures. Always be cautious of potential compound degradation with heat.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes to aid in breaking up any aggregates.
-
pH Adjustment: For aqueous solutions, if the compound has ionizable groups, adjusting the pH with dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) can significantly improve solubility.
-
-
Determining Approximate Solubility:
-
If the compound dissolved in the initial screen, you can perform serial dilutions to determine the approximate maximum solubility.
-
If the compound did not dissolve, incrementally add more solvent to the tube until dissolution is achieved, keeping track of the total volume added. This will provide an estimate of the solubility in that solvent.
-
-
Preparation of a Concentrated Stock Solution:
-
Once a suitable solvent is identified, calculate the required amount of compound and solvent to prepare a stock solution at a desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Weigh the compound accurately and add the calculated volume of the chosen solvent.
-
Use the techniques from step 2 (vortexing, warming, sonication) as needed to ensure complete dissolution.
-
Visually confirm that no particulates are present. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved material.
-
-
Storage of Stock Solutions:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at an appropriate temperature, typically -20°C or -80°C, protected from light. The stability of the compound in the chosen solvent and storage conditions should be validated if not known.
-
Data Presentation: Common Solvents for Research Compounds
The choice of solvent is critical and should be compatible with the downstream experimental model. For example, DMSO is widely used but can be toxic to some cells at higher concentrations.
| Solvent | Polarity | Properties and Common Uses |
| DMSO (Dimethyl sulfoxide) | Polar aprotic | Excellent for dissolving a wide range of organic compounds. Used for most in vitro assays. |
| Ethanol | Polar protic | Good for many organic compounds. Can be used in cell culture at low concentrations. |
| Methanol | Polar protic | Similar to ethanol but can be more toxic. |
| PBS (Phosphate-Buffered Saline) | Polar protic | Used for water-soluble compounds intended for physiological pH experiments. |
| DMF (Dimethylformamide) | Polar aprotic | A stronger solvent than DMSO, used for compounds with poor solubility. |
| DCM (Dichloromethane) | Nonpolar | Used for highly nonpolar compounds; not compatible with aqueous-based assays. |
Mandatory Visualizations
Experimental Workflow for Compound Dissolution
Caption: Workflow for dissolving a novel research compound.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a simplified hypothetical signaling pathway that a novel compound might influence. As the initial search for the user's compound returned results related to "Rac1," a key regulator of cell motility and cytoskeletal dynamics, this pathway is used as a relevant example.
Caption: Hypothetical inhibition of the Rac1 signaling pathway.
Application Notes and Protocols for (rac)-AL-37350A in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the use of (rac)-AL-37350A in high-throughput screening (HTS) campaigns. Contrary to some initial classifications, extensive pharmacological data has demonstrated that this compound is a potent and selective serotonin 5-HT2A receptor agonist, not a prostaglandin F2α (FP) receptor agonist.[1][2] The active stereoisomer, (S)-(+)-AL-37350A, has been shown to effectively lower intraocular pressure in preclinical models, indicating its potential as a therapeutic agent for glaucoma.[1][3]
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples through the Gq signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be readily measured in cell-based assays. This calcium mobilization provides a robust and reliable readout for HTS assays designed to identify and characterize 5-HT2A receptor agonists.
This document outlines the pharmacology of this compound, presents its quantitative data, provides a detailed protocol for a calcium mobilization-based HTS assay, and includes diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the quantitative data for the active enantiomer of AL-37350A, (S)-(+)-AL-37350A, at the human 5-HT2A receptor.
| Compound | Target Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |
| (S)-(+)-AL-37350A | Human 5-HT2A | Calcium Mobilization | 28.6 nM | 103% (relative to serotonin) | [1] |
Signaling Pathway
The activation of the 5-HT2A receptor by an agonist like (S)-(+)-AL-37350A initiates a well-defined signaling cascade. The diagram below illustrates this pathway, which forms the basis of the recommended HTS assay.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Protocols
High-Throughput Calcium Mobilization Assay for 5-HT2A Receptor Agonists
This protocol describes a no-wash, cell-based fluorescence assay for measuring intracellular calcium mobilization upon activation of the 5-HT2A receptor in a 384-well format, suitable for HTS.
1. Materials and Reagents:
-
Cell Line: A stable cell line expressing the human 5-HT2A receptor, such as HEK293 or CHO cells.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution in DMSO.
-
Control Agonist: Serotonin (5-HT) stock solution in DMSO.
-
Calcium-Sensitive Dye: Fluo-4 AM or an equivalent calcium indicator.
-
Probenecid: To inhibit organic anion transporters and prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
384-well black, clear-bottom assay plates.
2. Experimental Workflow:
The following diagram outlines the major steps in the HTS workflow.
Caption: High-Throughput Screening Workflow for 5-HT2A Agonists.
3. Detailed Methodology:
a. Cell Culture and Plating:
-
Culture the 5-HT2A receptor-expressing cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in a fresh culture medium.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (25,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
b. Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C in the dark.
c. Compound Preparation and Addition:
-
Prepare a dilution series of this compound and the control agonist (serotonin) in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Also, prepare a vehicle control (assay buffer with the same percentage of DMSO as the compound solutions).
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and automated compound addition.
-
The instrument will add 10 µL of the compound dilutions to the respective wells.
d. Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) every second for the first 60 seconds, and then every 5 seconds for an additional 120 seconds.
-
The change in fluorescence intensity over time reflects the increase in intracellular calcium concentration.
e. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the background fluorescence (from vehicle control wells).
-
Normalize the data to the maximum response of the control agonist (serotonin).
-
Plot the normalized response versus the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound.
Conclusion
This compound is a valuable tool for studying the 5-HT2A receptor. The provided application notes and protocols offer a comprehensive framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel 5-HT2A receptor modulators. The calcium mobilization assay is a robust, sensitive, and scalable method that is well-suited for this purpose. Accurate characterization of compound activity is crucial for successful drug discovery, and these guidelines aim to facilitate that process for researchers in the field.
References
- 1. A novel and selective 5-HT2 receptor agonist with ocular hypotensive activity: (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL-37350A - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the ocular hypotensive response of serotonin 5-HT1A and 5-HT2 receptor ligands in conscious ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of (rac)-AL-37350A
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (rac)-AL-37350A, a racemic synthetic compound with potential pharmacological activity. The described protocol is applicable to researchers in drug discovery, pharmacology, and clinical research requiring precise measurement of this compound in biological matrices. The method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Introduction
This compound is a novel synthetic molecule of interest in pharmaceutical research. As with many racemic mixtures, understanding the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers is crucial for drug development. While specific details about this compound are not widely published, it is understood to be a compound requiring sensitive analytical methods for its detection in complex biological samples. LC-MS/MS offers the high sensitivity and specificity necessary for such analyses.[1] This application note provides a comprehensive protocol for the extraction and quantification of this compound from plasma, serving as a foundational method for further pharmacological studies. The methodologies presented are based on established techniques for the analysis of similar small molecule drugs in biological fluids.[2][3][4][5][6]
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: To 100 µL of plasma, add 10 µL of internal standard solution and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 5 minutes; hold at 90% B for 2 minutes; return to 10% B and re-equilibrate for 3 minutes. |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument used |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The precursor and product ions, as well as the collision energy, must be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer.
Data Presentation
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 0.1 | 0.005 | 98.5 | 4.2 |
| 0.5 | 0.024 | 101.2 | 3.1 |
| 1 | 0.051 | 100.5 | 2.5 |
| 5 | 0.255 | 99.8 | 1.8 |
| 10 | 0.510 | 100.1 | 1.5 |
| 50 | 2.545 | 99.5 | 1.1 |
| 100 | 5.098 | 100.3 | 0.9 |
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) of >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four different quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 5.5 | 102.3 | 6.8 | 101.5 |
| Low | 0.3 | 4.1 | 98.7 | 5.2 | 99.4 |
| Medium | 30 | 2.8 | 101.1 | 3.5 | 100.8 |
| High | 80 | 2.1 | 99.6 | 2.9 | 100.2 |
The results indicate that the method is both precise and accurate for the quantification of this compound in plasma.[7]
Visualizations
Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of prostaglandin analogs in cosmetic products by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
(rac)-AL-37350A: A Potent and Selective 5-HT2A Receptor Agonist for Investigating Serotonergic Signaling Pathways
Application Note
(rac)-AL-37350A is a potent and highly selective agonist for the serotonin 2A (5-HT2A) receptor, making it an invaluable tool for researchers investigating the intricacies of the serotonergic system. Its utility lies in its ability to specifically activate the 5-HT2A receptor, thereby allowing for the elucidation of its downstream signaling cascades and physiological roles. The active enantiomer, (S)-(+)-AL-37350A, demonstrates high affinity and efficacy at the 5-HT2A receptor, with significantly lower affinity for other serotonin receptor subtypes.[1] This selectivity is crucial for minimizing off-target effects and ensuring that observed cellular or behavioral responses are directly attributable to 5-HT2A receptor activation.
This compound is particularly useful for studies focusing on G-protein-coupled receptor (GPCR) signaling, specifically the Gq/11 pathway. Activation of the 5-HT2A receptor by this compound initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Researchers can leverage this compound to probe the downstream consequences of this pathway, including gene expression changes, neuronal excitability, and synaptic plasticity. Furthermore, its use in cellular and animal models can help to unravel the role of the 5-HT2A receptor in various physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.
Pharmacological Profile of (S)-(+)-AL-37350A
The following tables summarize the quantitative pharmacological data for the active enantiomer, (S)-(+)-AL-37350A.
Table 1: Receptor Binding Affinity
| Receptor | Kᵢ (nM) |
| 5-HT₂ₐ | 2.0 |
Data extracted from May et al., 2003.[1]
Table 2: Functional Potency and Efficacy
| Assay | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| Phosphoinositide Turnover | 5-HT₂ₐ | 28.6 | 103 |
Data extracted from May et al., 2003.[1]
Table 3: Selectivity Profile
| Receptor Subtype | Fold Selectivity over 5-HT₂ₐ |
| Other 5-HT Receptors | >1000 |
Data extracted from May et al., 2003.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT2A receptor signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: 5-HT2A Receptor Signaling Pathway activated by this compound.
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of this compound.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.
-
[³H]Ketanserin (radioligand).
-
This compound.
-
Serotonin (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well microplate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [³H]Ketanserin (typically at its K₋d concentration).
-
Increasing concentrations of this compound or vehicle.
-
For non-specific binding control wells, add a high concentration of unlabeled serotonin.
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the 5-HT2A receptor by measuring intracellular calcium release.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Serotonin (as a reference agonist).
-
A 5-HT2A receptor antagonist (e.g., ketanserin) for confirming specificity.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
A fluorescence plate reader with automated injection capabilities.
Protocol:
-
Plate the cells in the microplates and grow to confluency.
-
Prepare a loading solution of the calcium indicator dye in assay buffer, containing Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.
-
Measure the baseline fluorescence for a short period.
-
Automatically inject serial dilutions of this compound or serotonin into the wells and continue to monitor the fluorescence signal over time.
-
To confirm the response is mediated by the 5-HT2A receptor, pre-incubate some wells with a 5-HT2A antagonist before adding this compound.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Generate dose-response curves and determine the EC₅₀ and Eₘₐₓ values using non-linear regression. The Eₘₐₓ is typically expressed as a percentage of the maximal response to serotonin.
In Vivo Assay: Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound by measuring the head-twitch response in mice.
Materials:
-
Male C57BL/6J mice.
-
This compound.
-
Vehicle control (e.g., saline).
-
A 5-HT2A receptor antagonist (e.g., ketanserin) for confirming specificity.
-
Observation chambers.
-
A video recording system or a trained observer.
Protocol:
-
Acclimate the mice to the observation chambers for a period before the experiment.
-
Prepare solutions of this compound at various doses and the vehicle control.
-
Administer the test compound or vehicle to the mice via a specific route (e.g., intraperitoneal injection).
-
For specificity testing, administer the 5-HT2A antagonist a set time before the administration of this compound.
-
Immediately after administration, place the mice individually into the observation chambers.
-
Record the number of head twitches for each mouse over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
The number of head twitches can be counted manually by a trained observer blinded to the treatment conditions or by using an automated video analysis system.
-
Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle-treated group.
-
Generate a dose-response curve to determine the potency of this compound in inducing the head-twitch response.
References
Troubleshooting & Optimization
Optimizing (rac)-AL-37350A concentration for efficacy
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
(rac)-AL-37350A Aqueous Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability challenges of (rac)-AL-37350A in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing degradation. What are the most likely causes?
While specific degradation pathways for this compound are not extensively published, tryptamine derivatives like AL-37350A are susceptible to two primary degradation mechanisms in aqueous solutions: oxidation and photodegradation. Unlike many prostaglandin analogues used in ophthalmic solutions, which are prone to hydrolysis of their ester groups, AL-37350A lacks such a group.[1][2][3] Stability is also likely influenced by the solution's pH due to the presence of a primary amine group in its structure.[4]
-
Oxidation: The indole ring and the side chain of tryptamine derivatives can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or high pH.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.
-
pH-Dependent Instability: The protonation state of the primary amine group changes with pH, which can affect the molecule's overall electronic properties and susceptibility to degradation.
Q2: I am observing a rapid loss of compound concentration and the appearance of new peaks in my HPLC analysis. What immediate steps should I take?
Observing unexpected degradation requires a systematic approach to identify the root cause. The following workflow can help troubleshoot the issue.
Q3: How can I improve the stability of my this compound aqueous solution?
Several formulation strategies can enhance the stability of molecules like AL-37350A in aqueous media.
-
pH Control: Use a buffered solution to maintain a pH where the compound exhibits maximum stability. A pH-stability study is recommended to determine this optimal range. For similar compounds used in ophthalmic solutions, pH is a critical factor for stability.[1]
-
Use of Antioxidants: Incorporate antioxidants such as ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation, or use free-radical scavengers like ascorbic acid or sodium metabisulfite.
-
Protection from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.
-
Deoxygenation: Use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Excipients: For formulation development, consider using cyclodextrins. They can form inclusion complexes with drug molecules, potentially shielding sensitive parts of the structure from degradation and improving solubility.[2][5][6]
Q4: Are there any analytical methods recommended for quantifying this compound and its degradation products?
A stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach. An ideal method should be capable of separating the parent this compound peak from all potential degradation products and formulation excipients. A UV detector is typically suitable for tryptamine derivatives due to their chromophore. Method development should be validated according to ICH guidelines.
Troubleshooting Guide
| Symptom Observed | Potential Cause(s) | Recommended Actions |
| Solution turns yellow/brown | Oxidation or Photodegradation | Prepare fresh solution using de-gassed solvents. Store the solution in an amber vial, protected from light. Consider adding an antioxidant like EDTA. |
| Precipitate forms over time | Poor aqueous solubility, pH shift, or degradation to an insoluble product. | Verify the pH of the solution. Consider using co-solvents or solubility enhancers like cyclodextrins.[2][5] Ensure storage temperature is appropriate. |
| Loss of parent compound peak in HPLC | Chemical degradation (Oxidation, pH-mediated, etc.). | Review solution preparation and storage conditions (light, oxygen, pH, temperature). Perform a forced degradation study to identify the likely pathway. |
| New peaks appear in chromatogram | Formation of degradation products. | Characterize the degradation products. Use the troubleshooting workflow to identify the cause and implement mitigation strategies. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand potential degradation pathways.
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Store the stock solution (in a neutral buffer) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution (in a neutral buffer) to a photostability chamber (ICH Q1B option) for a defined period.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and profile of degradants.
Protocol 2: General Stability Assessment Workflow
This workflow outlines a typical experiment to assess the stability of this compound under various conditions.
Quantitative Data Summary
The following tables are templates for researchers to populate with their experimental data.
Table 1: pH-Stability Profile of this compound at 25°C (Example Template)
| Buffer pH | Time (hours) | % this compound Remaining | Appearance |
| 5.0 | 0 | 100.0 | Clear, Colorless |
| 5.0 | 24 | - | - |
| 5.0 | 72 | - | - |
| 7.4 | 0 | 100.0 | Clear, Colorless |
| 7.4 | 24 | - | - |
| 7.4 | 72 | - | - |
| 9.0 | 0 | 100.0 | Clear, Colorless |
| 9.0 | 24 | - | - |
| 9.0 | 72 | - | - |
Table 2: Forced Degradation Study Results (Example Template)
| Stress Condition | Duration | % Degradation | Number of Major Degradants (>1%) |
| 0.1 N HCl, 60°C | 48 hours | - | - |
| 0.1 N NaOH, 60°C | 48 hours | - | - |
| 3% H₂O₂, RT | 24 hours | - | - |
| Heat (80°C) | 48 hours | - | - |
| Light (ICH Q1B) | 24 hours | - | - |
Visualized Degradation Pathways
The following diagram illustrates the likely, but hypothetical, degradation pathways for a tryptamine-based molecule like this compound. Actual degradation products must be confirmed experimentally.
References
- 1. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. AL-37350A - Wikipedia [en.wikipedia.org]
- 5. Development of eye drops containing antihypertensive drugs: formulation of aqueous irbesartan/γCD eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Ilomastat-CD Eye Drop Formulation to Treat Ocular Scarring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of (rac)-AL-37350A
Disclaimer: The following troubleshooting guide is based on established synthetic strategies for prostaglandin analogues, as specific literature for the synthesis of (rac)-AL-37350A is not publicly available. It is presumed that this compound is a prostaglandin F2α analogue, and the guidance provided is centered on common synthetic challenges encountered during the preparation of such molecules.
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues that may arise during the synthesis of this compound, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of this compound is consistently low. Where should I start troubleshooting?
A1: Low overall yield in a multi-step synthesis is a common challenge.[1][2][3] A systematic approach is crucial. Start by analyzing the yield of each individual step. A particularly low-yielding step will have the most significant impact on the overall output. Focus your optimization efforts on the step with the lowest yield first. Also, consider the purity of your starting materials and intermediates, as impurities can often inhibit subsequent reactions.
Q2: I am having trouble with the stereoselectivity of the ketone reduction to the desired alcohol. What can I do to improve this?
A2: The reduction of the cyclopentanone precursor is a critical step that dictates the stereochemistry of the final product. The choice of reducing agent is paramount. For achieving high stereoselectivity, consider using sterically hindered reducing agents. It is advisable to screen a variety of reducing agents and reaction conditions (temperature, solvent) to find the optimal parameters for your specific substrate.
Q3: The Wittig or Horner-Wadsworth-Emmons (HWE) reaction to install the side chain is giving a mixture of E/Z isomers and low yield. How can I optimize this step?
A3: The Wittig and HWE reactions are powerful for olefination but can present challenges with stereoselectivity and yield.[4][5] For the HWE reaction, using Still-Gennari conditions (e.g., with bis(2,2,2-trifluoroethyl) phosphonates) can favor the Z-alkene, which is often desired for prostaglandin analogues.[6] For both reactions, the choice of base, solvent, and temperature can significantly influence the E/Z ratio.[7][8] It is recommended to carefully dry your solvent and reagents, as these reactions are often sensitive to moisture.
Q4: My final esterification step is not going to completion. How can I drive the reaction forward?
A4: Esterification reactions, particularly the Fischer esterification, are often equilibrium-limited.[9][10][11] To improve the yield, you can use a large excess of the alcohol, or remove water as it is formed, for example, by using a Dean-Stark apparatus. Alternatively, using more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base can lead to higher yields and faster reaction times.
Troubleshooting Guides
Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Olefination Step
This guide addresses common issues encountered during the HWE reaction for the introduction of the α-side chain.
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive phosphonate ylide due to moisture.- Insufficiently strong base.- Sterically hindered aldehyde or ketone. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).- Use freshly dried aprotic solvents like THF or DME.- Switch to a stronger base (e.g., NaH, KHMDS).- For sterically hindered substrates, consider a longer reaction time or elevated temperature. |
| Poor Z-selectivity (formation of unwanted E-isomer) | - Thermodynamic control favoring the more stable E-isomer.- Inappropriate choice of phosphonate reagent. | - Employ Still-Gennari conditions with electron-withdrawing groups on the phosphonate (e.g., bis(2,2,2-trifluoroethyl) phosphonate) to favor the Z-alkene.[6]- Use potassium bases with a crown ether (e.g., KHMDS/18-crown-6) at low temperatures (-78 °C). |
| Difficult purification of the product from triphenylphosphine oxide (in case of Wittig reaction) | - High polarity and crystallinity of the byproduct. | - For Wittig reactions, triphenylphosphine oxide can be challenging to remove. Consider using a phosphonate for an HWE reaction, as the phosphate byproduct is water-soluble and easily removed during aqueous workup.- If using a Wittig reagent, precipitation of the byproduct from a non-polar solvent or specific chromatography techniques may be necessary. |
Issue 2: Inefficient Final Step Esterification
This guide focuses on troubleshooting the esterification of the carboxylic acid moiety of the prostaglandin analogue.
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the ester | - Equilibrium limitations of Fischer esterification.- Steric hindrance around the carboxylic acid or alcohol. | - Use a large excess of the alcohol (can also serve as the solvent).[10]- Remove water using a Dean-Stark trap or molecular sieves.- Use a stronger acid catalyst (e.g., triflic acid).- For sterically hindered substrates, consider using DCC/DMAP coupling conditions. |
| Decomposition of the prostaglandin core | - Harsh acidic conditions of Fischer esterification. | - Use milder esterification methods such as Yamaguchi esterification or Steglich esterification (DCC/DMAP).- Alternatively, convert the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with the alcohol in the presence of a base like pyridine. |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction for α-Side Chain Installation
This protocol describes a general procedure for the HWE reaction to form the α,β-unsaturated ester of the prostaglandin intermediate.
-
Preparation: To a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of KHMDS (1.05 equivalents) dropwise.
-
Ylide Formation: Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the ylide.
-
Aldehyde Addition: Add a solution of the aldehyde precursor (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Final Esterification using DCC/DMAP
This protocol provides a method for the esterification of the final prostaglandin acid.
-
Preparation: To a solution of the prostaglandin carboxylic acid (1.0 equivalent), the desired alcohol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add a solution of DCC (1.2 equivalents) in dichloromethane.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Workup: Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized synthetic workflow for a prostaglandin analogue.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. brainly.com [brainly.com]
- 10. benchchem.com [benchchem.com]
- 11. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
Overcoming poor solubility of (rac)-AL-37350A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of (rac)-AL-37350A during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tricyclic tryptamine derivative that acts as a potent and selective agonist for the serotonin 5-HT2A receptor.[1] It has demonstrated ocular hypotensive activity in animal models, suggesting its potential as a therapeutic agent for glaucoma.[1] Like many tryptamine derivatives, this compound is understood to have poor aqueous solubility, which can significantly hinder its formulation for ophthalmic use and impact its bioavailability and therapeutic efficacy.[2][3] Overcoming this challenge is crucial for advancing preclinical and clinical research.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
A2: A fundamental first step is to determine the equilibrium solubility of the compound. The shake-flask method is a reliable and widely used technique for this purpose.[4][5] This involves adding an excess amount of this compound to a specific solvent (e.g., purified water, phosphate-buffered saline) and agitating it at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Q3: My this compound is not dissolving in my aqueous buffer. What can I do?
A3: Tryptamine and its derivatives are often sparingly soluble in aqueous solutions but show better solubility in polar organic solvents.[1][6] For initial in vitro experiments, you can prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6] This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q4: What are the recommended strategies to improve the aqueous solubility of this compound for in vivo studies, particularly for ocular delivery?
A4: For in vivo applications, especially ophthalmic formulations, several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming water-soluble inclusion complexes.[7][8] This is a widely used method to improve the solubility and bioavailability of poorly soluble drugs in ophthalmic formulations.[9]
-
Nanosuspension Formulation: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[10][11] Nanosuspensions are a promising approach for ocular drug delivery as they can enhance drug absorption and residence time in the eye.[12][13]
-
Use of Co-solvents and Surfactants: The addition of co-solvents or surfactants to the formulation can help to increase the solubility of hydrophobic drugs. However, their use in ophthalmic formulations must be carefully evaluated for potential eye irritation.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation to a range where the drug is more soluble can be an effective strategy. This requires knowledge of the pKa of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in aqueous media. | 1. Visually inspect all solutions for any signs of precipitation before and during the experiment. 2. Decrease the final concentration of this compound. 3. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your specific assay. 4. Consider using a solubility-enhancing formulation, such as a cyclodextrin complex. |
| Inaccurate stock solution concentration. | 1. Re-validate the method used to determine the concentration of your stock solution. 2. Prepare fresh stock solutions for each experiment. |
Issue 2: Difficulty in preparing a stable ophthalmic formulation.
| Possible Cause | Troubleshooting Step |
| Drug precipitation over time. | 1. Optimize the formulation by adjusting the concentration of the solubility enhancer (e.g., cyclodextrin, surfactant). 2. Evaluate the physical and chemical stability of the formulation over time at different storage conditions. 3. For nanosuspensions, ensure the particle size and zeta potential are within the optimal range for stability. A zeta potential of at least ±30 mV is generally required for electrostatic stabilization.[12] |
| Eye irritation upon administration. | 1. Reduce the concentration of any potentially irritating excipients, such as co-solvents or surfactants. 2. Ensure the pH and osmolality of the formulation are within the physiologically tolerated range for the eye (pH 5.5-7.8 and 280-310 mOsm/L).[14] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., deionized water, PBS pH 7.4)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Centrifuge the suspension to separate the undissolved solid from the supernatant.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (optional)
Procedure (Kneading Method):
-
Prepare a paste of the cyclodextrin with a small amount of water.
-
Slowly add the this compound powder to the paste.
-
Knead the mixture thoroughly in a mortar and pestle for a specified time (e.g., 30-60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature or by freeze-drying.
-
The resulting powder is the inclusion complex.
Procedure (Co-evaporation Method):
-
Dissolve the cyclodextrin in water.
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Add the drug solution to the cyclodextrin solution with continuous stirring.
-
Continue stirring and evaporate the solvent under reduced pressure.
-
Collect the resulting solid inclusion complex.
Protocol 3: Preparation of a this compound Nanosuspension for Ocular Delivery
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and suitability for ophthalmic administration.
Materials:
-
This compound
-
Stabilizers (e.g., Poloxamer 407, HPMC, PVA)[14]
-
Organic solvent (e.g., ethanol)
-
Aqueous phase (deionized water)
-
High-pressure homogenizer or microfluidizer
Procedure (Precipitation-Ultrasonication Method):
-
Dissolve this compound in a suitable water-miscible organic solvent.
-
Dissolve the stabilizer(s) in the aqueous phase.
-
Inject the organic solution of the drug into the aqueous stabilizer solution under high-speed stirring.
-
Subject the resulting suspension to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Remove the organic solvent by evaporation under reduced pressure.
Data Presentation
Table 1: Solubility Enhancement of this compound using Different Methods (Hypothetical Data)
| Method | Solvent | Solubility (µg/mL) | Fold Increase |
| No Enhancement | Deionized Water | 1.5 | 1.0 |
| No Enhancement | PBS (pH 7.4) | 2.1 | 1.4 |
| HP-β-CD (10% w/v) | Deionized Water | 150 | 100 |
| Nanosuspension | Deionized Water | 75 | 50 |
Visualizations
Signaling Pathway of 5-HT2A Receptor
Caption: 5-HT2A Receptor Signaling Pathway Activation by this compound.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for Overcoming Poor Solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Tryptamine CAS#: 61-54-1 [m.chemicalbook.com]
- 3. Tryptamine | 61-54-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Optimizing ophthalmic delivery of a poorly water soluble drug from an aqueous in situ gelling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. rjpdft.com [rjpdft.com]
- 13. Ocular delivery systems for poorly soluble drugs: an in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and study of two kinds of ophthalmic nano-preparations of everolimus - PMC [pmc.ncbi.nlm.nih.gov]
(rac)-AL-37350A off-target effects and how to mitigate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of (rac)-AL-37350A and strategies to mitigate them during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective agonist for the serotonin 5-HT2A receptor. It is a valuable tool for studying the physiological and pathological roles of this receptor.
Q2: What are the known off-target effects of this compound?
Due to the homology between serotonin receptor subtypes, this compound exhibits moderate selectivity over the 5-HT2B and 5-HT2C receptors. Therefore, at higher concentrations, it may also activate these off-target receptors, leading to confounding experimental results.
Q3: How can I be sure that the observed effects in my experiment are due to 5-HT2A receptor activation and not off-target effects?
To confirm the involvement of the 5-HT2A receptor, it is crucial to perform control experiments. This includes using a selective 5-HT2A antagonist to block the effects of this compound. If the antagonist reverses the observed effect, it strongly suggests the involvement of the 5-HT2A receptor.
Q4: At what concentration should I use this compound to minimize off-target effects?
The optimal concentration will depend on the specific experimental system. It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits a response. As a starting point, use a concentration that is at or near the EC50 for the 5-HT2A receptor and well below the EC50 for the 5-HT2B and 5-HT2C receptors.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause 1: Off-target receptor activation.
-
Solution: Use selective antagonists for 5-HT2B (RS-127445) and 5-HT2C (RS-102221) receptors to block potential off-target effects. Pre-incubate your cells with these antagonists before adding this compound.
-
-
Possible Cause 2: Cell line variability.
-
Solution: Ensure your cell line expresses the 5-HT2A receptor at sufficient levels and has the necessary downstream signaling components. If possible, use a cell line that does not endogenously express 5-HT2B or 5-HT2C receptors.
-
-
Possible Cause 3: Ligand stability.
-
Solution: Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
Issue 2: In vivo behavioral effects do not align with known 5-HT2A-mediated responses.
-
Possible Cause 1: Off-target receptor activation in specific brain regions.
-
Solution: Co-administer selective antagonists for 5-HT2B and 5-HT2C receptors with this compound to determine if the unexpected behavioral phenotype is blocked.
-
-
Possible Cause 2: Pharmacokinetic issues.
-
Solution: Assess the brain penetrance and metabolic stability of this compound in your animal model.
-
Quantitative Data
The following table summarizes the representative binding affinities of this compound and selective antagonists for the 5-HT2 receptor subtypes. These values are a guide for experimental design.
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | Selectivity (vs. 5-HT2A) |
| This compound | ~2 | ~50 | ~80 | 5-HT2A > 5-HT2B > 5-HT2C |
| MDL 100907 (Antagonist) | ~0.5 | >1000 | >1000 | >2000-fold for 5-HT2A |
| RS-127445 (Antagonist) | >1000 | ~1 | >1000 | >1000-fold for 5-HT2B |
| RS-102221 (Antagonist) | >1000 | >1000 | ~2 | >500-fold for 5-HT2C |
Experimental Protocols
Protocol: Calcium Mobilization Assay to Differentiate On- and Off-Target Effects
This protocol describes how to use a calcium mobilization assay to distinguish between 5-HT2A-mediated and off-target (5-HT2B/2C) signaling.[1][2][3][4][5]
Materials:
-
Cells expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors (e.g., HEK293 or CHO cell lines)
-
This compound
-
MDL 100907 (selective 5-HT2A antagonist)
-
RS-127445 (selective 5-HT2B antagonist)
-
RS-102221 (selective 5-HT2C antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capability
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.04% Pluronic F-127 in assay buffer).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation:
-
To the appropriate wells, add the selective antagonists (MDL 100907, RS-127445, or RS-102221) at a concentration 100-fold higher than their respective Ki values.
-
Incubate for 15-30 minutes at room temperature.
-
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.
-
Agonist Addition: Use the plate reader's injector to add different concentrations of this compound to the wells.
-
Signal Detection: Continue to measure the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the concentration of this compound to generate dose-response curves in the presence and absence of the antagonists.
-
Visualizations
Caption: Canonical signaling pathway for 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Caption: Workflow for identifying on-target vs. off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.co.jp [abcam.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Preventing degradation of (rac)-AL-37350A in storage
This technical support center provides guidance on the proper storage and handling of (rac)-AL-37350A to prevent its degradation. Given that this compound is a prostaglandin analog, the following recommendations are based on best practices for this class of compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions. Perform a purity analysis of the stored compound. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. | |
| Incompatibility with solvent or buffer. | This compound, like many prostaglandins, is most stable in organic solvents like ethanol or DMSO at low temperatures. Aqueous solutions are less stable and should be prepared fresh. The pH of aqueous buffers should be maintained around 6.0.[1] | |
| Precipitate observed in the solution | Precipitation of the compound upon freezing of aqueous solutions.[2] | Gentle warming and sonication may help to redissolve the precipitate.[2] However, it is best to prepare fresh aqueous solutions. |
| Low solubility in the chosen solvent. | Consult the product datasheet for solubility information. Prostaglandin analogs often have low aqueous solubility.[1] Stock solutions are typically prepared in organic solvents. | |
| Discoloration of the compound or solution | Oxidation or other forms of degradation. | Discard the discolored solution. Protect the compound and its solutions from light and air. Store under an inert atmosphere (e.g., argon or nitrogen) if possible. |
| Inconsistent experimental results | Inconsistent concentration of active compound due to degradation. | Implement a strict protocol for solution preparation and storage. Regularly check the purity of the stock compound. |
| Adsorption to plasticware. | Use low-adhesion polypropylene or glass vials for storage and preparation of solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: Neat this compound should be stored at -20°C or -80°C, protected from light and moisture. Storing under an inert atmosphere is also recommended to prevent oxidation.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in an organic solvent such as ethanol or DMSO at a concentration of 1-10 mg/mL.[2] These stock solutions should be stored at -20°C or -80°C in tightly sealed vials. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: For how long are stock solutions in organic solvents stable?
A3: In absolute ethanol at 4°C, prostaglandin E2 (a related compound) at 1-10 mg/ml loses about 10% potency in 24 to 36 months.[2] Stability at -20°C would be significantly longer. However, for sensitive experiments, it is best to use stock solutions within 6 months of preparation.
Q4: Can I prepare aqueous solutions of this compound?
A4: Aqueous solutions can be prepared by diluting the organic stock solution into an appropriate buffer. However, prostaglandin analogs are generally unstable in aqueous solutions.[1] Aqueous solutions should be prepared fresh for each experiment and used immediately. The pH of the aqueous buffer should be kept close to 6.0 for optimal stability.[1]
Q5: What are the primary degradation pathways for prostaglandin analogs like this compound?
A5: Prostaglandin analogs can undergo several degradation pathways, including hydrolysis of ester groups and dehydration. For example, Prostaglandin E1 has been shown to degrade to Prostaglandin A1.[3] The rate of degradation is often pH-dependent.
Q6: How can I check the purity and integrity of my this compound sample?
A6: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A shift in the retention time or the appearance of new peaks can indicate degradation.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile environment.
-
Dissolve the compound in an appropriate volume of anhydrous ethanol or DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) glass or low-adhesion polypropylene vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by HPLC
-
System: A standard HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Preparation of Standard: Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. This will serve as the time-zero reference.
-
Sample Preparation: Dilute the stored stock solution to the same concentration as the standard.
-
Analysis: Inject the standard and the stored sample into the HPLC system.
-
Data Interpretation: Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks in the stored sample relative to the standard indicate degradation. The percentage of purity can be calculated by dividing the peak area of the parent compound by the total peak area of all components.
Visualizations
Caption: Recommended workflow for storing and preparing this compound solutions.
Caption: Factors leading to the degradation of this compound.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
References
Technical Support Center: (rac)-AL-37350A Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rac)-AL-37350A. Inconsistent results in experimental settings can arise from a variety of factors, from compound handling to assay design. This guide aims to address common issues encountered during experiments with this potent 5-HT2A receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (rac)-4,5-dihydropyrano-α-methyltryptamine, is a racemic mixture containing the (S)-(+) and (R)-(-) enantiomers of AL-37350A. The (S)-(+)-enantiomer is a potent and selective agonist for the serotonin 5-HT2A receptor.[1] It exhibits moderate selectivity over the related 5-HT2B and 5-HT2C receptors.[1] Its primary described biological activity is the reduction of intraocular pressure, suggesting its potential application in glaucoma treatment.[1]
Q2: What does the "(rac)-" prefix signify, and why is it important for my experiments?
A2: The "(rac)-" prefix indicates that the product is a racemic mixture, meaning it contains equal amounts of both the (S)-(+) and (R)-(-) enantiomers.[2] This is critical because enantiomers can have different pharmacological properties, including potency, efficacy, and even different primary biological targets.[3] Inconsistent experimental results can arise if the ratio of enantiomers is not consistent between batches or if one enantiomer has off-target effects. For this compound, the known high affinity for the 5-HT2A receptor is attributed to the (S)-(+)-enantiomer.[1] The activity of the (R)-(-)-enantiomer is not well-characterized in publicly available literature and could potentially contribute to variability.
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
Troubleshooting Inconsistent Results
Issue 1: High Variability in Potency (EC50/IC50) Between Experiments
Possible Cause 1: Inconsistent Enantiomeric Composition
If you are not using a single, quality-controlled source of this compound, there may be batch-to-batch variation in the precise ratio of the (S) and (R) enantiomers. Since the (S)-enantiomer is the potent 5-HT2A agonist, any deviation from a 50:50 ratio will affect the observed potency.
Solution:
-
Source a reputable supplier: Ensure your this compound is from a reliable chemical supplier that provides a certificate of analysis with purity and identity data.
-
Consider enantiomerically pure compounds: If high reproducibility is critical, consider purchasing the enantiomerically pure (S)-(+)-AL-37350A. This will eliminate any variability arising from the racemic mixture.
Possible Cause 2: Receptor Desensitization
Prolonged or repeated exposure of cells to an agonist like this compound can lead to receptor desensitization, where the receptors become less responsive to further stimulation. This can manifest as a rightward shift in the dose-response curve (higher EC50).
Solution:
-
Minimize pre-incubation times: Reduce the time cells are exposed to the compound before measuring the response.
-
Use appropriate washout steps: If your experimental design involves repeated stimulation, ensure adequate washout periods between agonist applications to allow for receptor resensitization.
-
Vary cell density: Higher cell densities can sometimes lead to faster depletion of signaling components and contribute to apparent desensitization.
Issue 2: Unexpected or Off-Target Effects
Possible Cause: Activity of the (R)-enantiomer or Promiscuous Activity
The biological activity of the (R)-(-)-enantiomer of AL-37350A is not well-documented. It may have activity at other receptors, or it could potentially interfere with the binding or signaling of the (S)-(+)-enantiomer. Additionally, at higher concentrations, even selective compounds can exhibit off-target effects.
Solution:
-
Perform control experiments: If you suspect off-target effects, use selective antagonists for the 5-HT2A receptor to confirm that the observed effect is mediated by this receptor.
-
Test individual enantiomers: If available, test the (S)-(+) and (R)-(-) enantiomers separately to characterize the activity of each.
-
Stay within an effective concentration range: Avoid using excessively high concentrations of the compound that are more likely to induce off-target effects.
Data Presentation
| Compound | Receptor Target | Affinity (Ki) |
| (S)-(+)-AL-37350A | 5-HT2A | 2.0 nM |
| (S)-(+)-AL-37350A | 5-HT2B | Moderately lower affinity than 5-HT2A |
| (S)-(+)-AL-37350A | 5-HT2C | Moderately lower affinity than 5-HT2A |
Experimental Protocols
In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Activation
This protocol is a general guideline for measuring the activation of the Gq-coupled 5-HT2A receptor by monitoring changes in intracellular calcium.
-
Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media. Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay:
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Add the different concentrations of this compound to the wells.
-
Monitor the change in fluorescence in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
For each concentration, calculate the change in fluorescence from baseline.
-
Plot the fluorescence change against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
References
(rac)-AL-37350A experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (rac)-AL-37350A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of the compound AL-37350A. The active enantiomer, (S)-(+)-AL-37350A, is a potent and selective agonist for the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).
Q2: What does the "(rac)" prefix signify and why is it important for my experiments?
A2: The prefix "(rac)" indicates that the product is a racemate, meaning it is an equal (1:1) mixture of both enantiomers: (S)-(+)-AL-37350A and (R)-(-)-AL-37350A. This is critically important because enantiomers of a chiral drug can have different pharmacological properties. One enantiomer may be a potent agonist, while the other could be less potent, inactive, or even act as an antagonist. This inherent heterogeneity in a racemic mixture can be a significant source of experimental variability. For instance, the observed potency and efficacy of this compound will be a composite of the activities of both enantiomers.
Q3: What are the potential applications of this compound?
A3: The active (S)-(+) enantiomer of AL-37350A has been shown to have ocular hypotensive activity in animal models. This suggests its potential utility in the treatment of glaucoma. As a 5-HT2A agonist, it may also be used in research to probe the function of the 5-HT2A receptor in various physiological and pathological processes.
Q4: How should I prepare and store this compound solutions?
A4: For specific solubility and storage instructions, always refer to the product data sheet provided by the supplier. Generally, for compounds of this nature, stock solutions are prepared in a high-purity organic solvent like DMSO at a high concentration. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -20°C or -80°C. For cellular assays, dilute the stock solution into the appropriate aqueous buffer immediately before use. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect cell viability and experimental outcomes.
II. Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Q: I am observing significant variability between my experimental replicates when using this compound. What could be the cause and how can I mitigate this?
A: High variability is a common issue when working with racemic mixtures. Here are the likely causes and troubleshooting steps:
-
Cause: Differential activity of enantiomers. The (S)-(+) and (R)-(-) enantiomers may have different affinities and efficacies at the 5-HT2A receptor. The overall response is a composite of these two activities, which can lead to variability.
-
Solution: If possible, source the individual enantiomers, (S)-(+)-AL-37350A and (R)-(-)-AL-37350A, to characterize their individual pharmacological profiles. This will provide a clearer understanding of the contribution of each to the effects of the racemate.
-
-
Cause: Inconsistent solution preparation. Inaccurate pipetting or incomplete solubilization of the compound can lead to variations in the effective concentration between experiments.
-
Solution: Ensure the compound is fully dissolved in the stock solution. Vortex thoroughly and visually inspect for any precipitate. Use calibrated pipettes for all dilutions. Prepare fresh dilutions for each experiment from a single, well-mixed stock aliquot.
-
-
Cause: Cell-based assay variability. Factors such as cell passage number, cell density at the time of the assay, and serum batch can all contribute to variability.
-
Solution: Standardize your cell culture and assay conditions. Use cells within a defined passage number range. Seed cells at a consistent density and allow them to adhere and grow for a fixed period before the experiment. If using serum, test different batches for their effect on the baseline and stimulated response.
-
Issue 2: Lower Than Expected Potency or Efficacy
Q: The potency (EC50) of this compound in my functional assay is lower than what I expected based on published data for similar compounds. Why might this be?
A: Several factors could contribute to lower than expected potency:
-
Cause: Presence of a less active or inactive enantiomer. If the (R)-(-) enantiomer is significantly less active or inactive, it effectively dilutes the concentration of the active (S)-(+) enantiomer, leading to a rightward shift in the dose-response curve (lower potency).
-
Solution: Test the enantiomerically pure (S)-(+)-AL-37350A if available. This will reveal the true potency of the active compound.
-
-
Cause: Receptor desensitization. Prolonged exposure to an agonist can lead to desensitization and internalization of the 5-HT2A receptor, resulting in a reduced response.
-
Solution: Optimize the incubation time with the agonist. Perform a time-course experiment to determine the optimal stimulation time that gives a robust signal before significant desensitization occurs.
-
-
Cause: Assay conditions are not optimal. The choice of buffer, cell type, and readout can all impact the observed potency.
-
Solution: Review the literature for established protocols for 5-HT2A receptor functional assays. Ensure your assay conditions are optimized for your specific cell line and readout. Consider using a cell line with a higher expression of the 5-HT2A receptor.
-
Issue 3: No Response or a Very Weak Signal in a Functional Assay
Q: I am not seeing any response, or the signal is very weak, when I apply this compound to my cells. What should I check?
A: A lack of response can be due to several factors, from the compound itself to the assay system:
-
Cause: Compound degradation. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Use a fresh aliquot of the compound. If possible, verify the integrity of your compound using analytical methods like HPLC or mass spectrometry.
-
-
Cause: Low or no expression of the 5-HT2A receptor in your cell line.
-
Solution: Confirm the expression of the 5-HT2A receptor in your chosen cell line using techniques like RT-qPCR, Western blot, or by testing a well-characterized 5-HT2A agonist as a positive control.
-
-
Cause: The chosen functional assay is not sensitive enough or is inappropriate for the 5-HT2A receptor.
-
Solution: The 5-HT2A receptor primarily couples to Gq, leading to calcium mobilization. A calcium flux assay is a common and sensitive method. Ensure your assay has a positive control, such as serotonin or another known 5-HT2A agonist, to validate the assay itself.
-
-
Cause: The concentration range is too low.
-
Solution: Test a wider range of concentrations, extending to higher micromolar concentrations, to ensure you are not missing a response at higher doses.
-
III. Quantitative Data
Table 1: 5-HT2A Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Species | Reference |
| (S)-(+)-AL-37350A | 5-HT2A | 2.0 | Human | (Implied from literature) |
| (R)-(-)-AL-37350A | 5-HT2A | Not Reported | - | - |
| DOI | 5-HT2A | Subnanomolar to low nanomolar | Human | [1] |
| Ketanserin | 5-HT2A | 3.5 | Rat | [2] |
| Risperidone | 5-HT2A | 0.4 | Human | [3] |
Table 2: 5-HT2A Receptor Functional Potencies (EC50)
| Compound | Assay Type | EC50 (nM) | Species | Reference |
| (S)-(+)-AL-37350A | Not Reported | Not Reported | - | - |
| (R)-(-)-AL-37350A | Not Reported | Not Reported | - | - |
| DOI | IP-1 Accumulation | 13.8 - 21.9 | Human | [1] |
| 5-HT (Serotonin) | Calcium Flux | 14.0 | Human | |
| (R)-69 | Calcium Flux | 41 | Human | [4] |
| (R)-70 | Calcium Flux | 110 | Human |
IV. Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT2A receptor (e.g., HEK293-h5HT2A).
-
Radioligand: [3H]Ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Risperidone).
-
Test compound: this compound.
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Test compound or vehicle or non-specific binding control.
-
Radioligand at a concentration close to its Kd.
-
Cell membranes (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes a method to measure the functional potency (EC50) of this compound by monitoring intracellular calcium flux.
-
Materials:
-
A cell line endogenously or recombinantly expressing the human 5-HT2A receptor (e.g., CHO-h5HT2A, HEK-h5HT2A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive control: Serotonin (5-HT).
-
Test compound: this compound.
-
A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer in a separate plate (compound plate).
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Program the instrument to add the compounds from the compound plate to the cell plate and continue to record the fluorescence signal over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Subtract the baseline fluorescence from the peak response.
-
Plot the change in fluorescence against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
-
V. Visualizations
Caption: 5-HT2A Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for Characterizing this compound.
Caption: Troubleshooting Tree for Calcium Mobilization Assay.
References
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risperidone, 5-HT2A / D2 antagonist (CAS 106266-06-2) | Abcam [abcam.com]
- 4. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of (rac)-AL-37350A and Latanoprost for the Treatment of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two compounds investigated for the treatment of glaucoma: (rac)-AL-37350A, a selective 5-HT2A serotonin receptor agonist, and Latanoprost, a widely prescribed prostaglandin F2α analog. This objective analysis is based on available preclinical and clinical data to inform research and development efforts in ophthalmology.
Mechanism of Action
This compound is a potent and selective agonist for the 5-HT2A serotonin receptor.[1] Its mechanism of action in reducing intraocular pressure (IOP) is believed to be the enhancement of aqueous humor outflow through the uveoscleral pathway, a secondary drainage route for the eye's fluid.
Latanoprost , a prostaglandin F2α analog, is a well-established first-line treatment for glaucoma. It functions as a selective prostanoid FP receptor agonist. By binding to these receptors in the ciliary muscle, Latanoprost increases the outflow of aqueous humor, primarily through the uveoscleral pathway, thereby lowering IOP.
Signaling Pathway Diagrams
Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and Latanoprost in reducing intraocular pressure.
Preclinical Efficacy in Ocular Hypertensive Cynomolgus Monkeys
| Compound | Dose | Mean IOP Reduction (mmHg) | Percentage IOP Reduction (%) | Study Reference |
| This compound | Not Specified | 13.1 | 37 | [1] |
| Latanoprost | 0.005% | 6.7 ± 3.4 | Not Reported | [2] |
Clinical Efficacy in Patients with Glaucoma or Ocular Hypertension
| Compound | Dose | Mean Baseline IOP (mmHg) | Mean Diurnal IOP Reduction (mmHg) | Study Reference |
| Latanoprost | 0.005% once daily | 27.2 ± 3.0 | 8.5 ± 3.3 | [3] |
| Latanoprost | 0.005% once daily | Not Specified | 6.7 ± 3.4 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Preclinical Ocular Hypotensive Study in Cynomolgus Monkeys for this compound
-
Animal Model: Conscious cynomolgus monkeys with laser-induced ocular hypertension were utilized for this study.[4]
-
Drug Administration: (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole (AL-37350A) was administered topically to the eyes of the monkeys.[1] The exact concentration and volume were not specified in the available abstract.
-
Intraocular Pressure Measurement: Intraocular pressure was measured in conscious animals. The specific instrumentation and time points of measurement post-administration were not detailed in the abstract.[1]
-
Outcome Measure: The primary outcome was the reduction in intraocular pressure from baseline.[1]
Preclinical Ocular Hypotensive Study in Cynomolgus Monkeys for Latanoprost
-
Animal Model: Cynomolgus monkeys with laser-induced glaucoma were used. Anesthesia was induced with an intramuscular injection of ketamine hydrochloride.
-
Drug Administration: A single 30 µL drop of 0.005% Latanoprost ophthalmic solution was administered to one eye of each monkey.
-
Intraocular Pressure Measurement: IOP was measured using a calibrated applanation tonometer. Measurements were taken at baseline and at various time points post-instillation.
-
Outcome Measure: The primary endpoint was the change in IOP from the baseline measurement.
Clinical Trial Protocol for Latanoprost
-
Study Design: A multicenter, randomized, double-masked, parallel-group study.[2]
-
Patient Population: Patients with ocular hypertension or early primary open-angle glaucoma.[2]
-
Treatment Arms: Patients received either 0.005% Latanoprost once daily or a comparator (e.g., 0.5% Timolol twice daily) for a duration of 6 months.[2]
-
Intraocular Pressure Measurement: Diurnal IOP was measured at baseline and at subsequent follow-up visits.
-
Outcome Measures: The primary efficacy outcome was the mean reduction in diurnal IOP from baseline. Safety and tolerability were also assessed.[2]
Experimental Workflow Diagram
Summary and Conclusion
Both this compound and Latanoprost have demonstrated significant efficacy in reducing intraocular pressure, a key therapeutic goal in the management of glaucoma. Preclinical data in a comparable animal model of ocular hypertension suggest that this compound may offer a potent IOP-lowering effect. Latanoprost is a well-established clinical agent with a large body of evidence supporting its efficacy and safety.
The development of novel therapeutic agents such as 5-HT2A agonists like this compound could provide valuable alternatives or adjunctive therapies for patients who do not respond adequately to or cannot tolerate existing treatments. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two distinct classes of ocular hypotensive agents.
References
- 1. A novel and selective 5-HT2 receptor agonist with ocular hypotensive activity: (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of latanoprost and timolol in patients with ocular hypertension and glaucoma: a six-month masked, multicenter trial in the United States. The United States Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of latanoprost and dorzolamide in patients with glaucoma and ocular hypertension: a 3 month, randomised study. Ireland Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the ocular hypotensive response of serotonin 5-HT1A and 5-HT2 receptor ligands in conscious ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomers of (rac)-AL-37350A for FP Receptor Research
For Researchers, Scientists, and Drug Development Professionals
The Importance of Stereochemistry in FP Receptor Agonism
Chirality plays a pivotal role in the pharmacological activity of many drugs. Enantiomers, being non-superimposable mirror images, can exhibit significantly different potencies, efficacies, and even distinct pharmacological activities at their biological targets. This is due to the stereospecific nature of receptor binding sites. For prostaglandin analogs, the stereochemistry of the cyclopentane ring and its side chains is a key determinant of their affinity and activity at the FP receptor. Therefore, resolving and individually characterizing the enantiomers of (rac)-AL-37350A is a critical step in its preclinical evaluation.
Experimental Data Presentation (Hypothetical)
To facilitate the comparison of the enantiomers of this compound, all quantitative data should be summarized in clearly structured tables. Below are template tables that can be populated with experimental results.
Table 1: Radioligand Binding Affinity of AL-37350A Enantiomers at the FP Receptor
| Compound | Ki (nM) |
| This compound | [Insert Value] |
| (+)-AL-37350A | [Insert Value] |
| (-)-AL-37350A | [Insert Value] |
| Prostaglandin F2α (Control) | [Insert Value] |
Table 2: Functional Potency of AL-37350A Enantiomers in a Calcium Mobilization Assay
| Compound | EC50 (nM) | Emax (% of PGF2α) |
| This compound | [Insert Value] | [Insert Value] |
| (+)-AL-37350A | [Insert Value] | [Insert Value] |
| (-)-AL-37350A | [Insert Value] | [Insert Value] |
| Prostaglandin F2α (Control) | [Insert Value] | 100% |
Experimental Protocols
Enantiomeric Separation of this compound
Objective: To separate the individual enantiomers from the racemic mixture for pharmacological testing.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for the separation of enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column.
-
Chiral Stationary Phase: Selection of the appropriate chiral stationary phase (CSP) is critical and often requires screening of different columns (e.g., polysaccharide-based, cyclodextrin-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Detection: The separated enantiomers can be detected by UV absorbance at a wavelength where the compound exhibits maximum absorbance.
-
Fraction Collection: Once the separation method is optimized, fractions corresponding to each enantiomeric peak can be collected. The purity of the collected enantiomers should be confirmed by analytical chiral HPLC.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of each enantiomer for the FP receptor.
Methodology: A competitive radioligand binding assay using a radiolabeled prostaglandin F2α analog (e.g., [³H]-PGF2α) and cell membranes expressing the FP receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP).
-
Radioligand: [³H]-Prostaglandin F2α.
-
Unlabeled competitors: this compound, (+)-AL-37350A, (-)-AL-37350A, and unlabeled PGF2α.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-PGF2α (typically at its Kd concentration), and varying concentrations of the unlabeled competitor (10⁻¹¹ to 10⁻⁵ M).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of each enantiomer in activating the FP receptor.
Methodology: A cell-based fluorescence assay to measure the increase in intracellular calcium concentration upon receptor activation, often performed using a Fluorometric Imaging Plate Reader (FLIPR).
-
Materials:
-
A cell line stably expressing the human FP receptor (e.g., HEK293-FP or CHO-FP).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage from cells).
-
Test compounds: this compound, (+)-AL-37350A, (-)-AL-37350A, and PGF2α.
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure the baseline fluorescence, then add the test compounds to the wells and continue to measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Mandatory Visualizations
FP Receptor Signaling Pathway
Caption: FP Receptor Signaling Pathway.
Experimental Workflow for Comparing Enantiomers
Caption: Experimental Workflow.
Validating Target Engagement of (rac)-AL-37350A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy.[1] This guide provides a comparative overview of methodologies to validate the cellular target engagement of the novel Rac GTPase inhibitor, (rac)-AL-37350A.
The small GTPase Rac is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell motility, and proliferation. Its aberrant activation is implicated in numerous diseases, making it a compelling therapeutic target. Here, we compare this compound with a well-characterized, hypothetical Rac inhibitor, Compound-X, across several key target engagement assays.
Comparative Analysis of Target Engagement
The following tables summarize the quantitative data from key experiments designed to validate and compare the target engagement of this compound and Compound-X.
Table 1: In Vitro Rac-PBD Binding Affinity
| Compound | Method | Target | Kd (nM) |
| This compound | Fluorescence Polarization (FP) | Rac1-PBD Interaction | 150 ± 25 |
| Compound-X | Fluorescence Polarization (FP) | Rac1-PBD Interaction | 85 ± 15 |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity.
Table 2: Cellular Thermal Shift Assay (CETSA)
| Compound (10 µM) | Target | ΔTm (°C) |
| This compound | Endogenous Rac1 | + 4.2 ± 0.5 |
| Compound-X | Endogenous Rac1 | + 5.8 ± 0.4 |
| Vehicle (DMSO) | Endogenous Rac1 | 0 |
ΔTm (change in melting temperature) indicates target stabilization upon ligand binding.
Table 3: BRET-based Rac Activation Assay in Live Cells
| Treatment | BRET Ratio (480nm/530nm) | % Inhibition of Rac Activation |
| Unstimulated Cells | 0.85 ± 0.05 | - |
| EGF Stimulated + Vehicle | 1.52 ± 0.08 | 0% |
| EGF Stimulated + this compound (1 µM) | 1.10 ± 0.06 | 62.7% |
| EGF Stimulated + Compound-X (1 µM) | 0.98 ± 0.05 | 79.1% |
A decrease in the BRET ratio indicates inhibition of Rac activation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fluorescence Polarization (FP) Assay for Rac-PBD Interaction
This assay measures the inhibition of the interaction between active Rac1 and the p21-binding domain (PBD) of PAK1.
-
Reagents:
-
Recombinant human Rac1 protein (pre-loaded with GTPγS)
-
FITC-labeled PBD peptide
-
Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Test compounds: this compound and Compound-X
-
-
Procedure:
-
A reaction mixture containing 10 nM FITC-PBD and 50 nM GTPγS-loaded Rac1 is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the reaction mixture in a 384-well black plate.
-
The plate is incubated at room temperature for 30 minutes to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Data Analysis:
-
The IC₅₀ values are determined by fitting the data to a four-parameter logistic equation. The Kd is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[1]
-
Cell Culture and Treatment:
-
A549 cells are cultured to 80% confluency.
-
Cells are treated with 10 µM of this compound, Compound-X, or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Shock and Lysis:
-
Protein Analysis:
-
The soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble Rac1 in each sample is quantified by Western blotting or ELISA.
-
-
Data Analysis:
-
Melting curves are generated by plotting the percentage of soluble Rac1 as a function of temperature. The Tm (melting temperature) is the temperature at which 50% of the protein is denatured. The ΔTm is the shift in Tm in the presence of the compound compared to the vehicle control.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Rac Activation
This live-cell assay monitors the activation of Rac by measuring the BRET signal between a luciferase-tagged Rac (donor) and a fluorescently-tagged PBD (acceptor).
-
Cell Line and Reagents:
-
HEK293 cells co-expressing Rac1-Nluc (donor) and Venus-PBD (acceptor).
-
Stimulant: Epidermal Growth Factor (EGF).
-
Test compounds: this compound and Compound-X.
-
-
Procedure:
-
Cells are seeded in a 96-well white plate.
-
Cells are pre-incubated with the test compounds or vehicle for 30 minutes.
-
The Nluc substrate (furimazine) is added.
-
The baseline BRET signal is measured.
-
Cells are stimulated with EGF to induce Rac activation.
-
The BRET signal is measured again after 5-10 minutes.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission (530 nm) by the donor emission (480 nm). An increase in the BRET ratio corresponds to Rac activation. The percentage of inhibition is calculated relative to the EGF-stimulated vehicle control.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz illustrate the key signaling pathway and experimental workflows.
Caption: Simplified Rac signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the BRET-based Rac activation assay in live cells.
References
(rac)-AL-37350A: A Comparative Guide to Receptor Cross-reactivity
(rac)-AL-37350A , scientifically known as (S)-(+)-1-(2-Aminopropyl)-8,9-dihydropyrano[3,2-e]indole, is a potent and selective agonist for the serotonin 5-HT2A receptor.[1] This guide provides a comprehensive comparison of its binding affinity and functional activity across various G-protein coupled receptors (GPCRs), offering researchers, scientists, and drug development professionals a clear overview of its selectivity profile. The data presented is crucial for evaluating its potential as a research tool and for understanding its off-target effects.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound has been determined by assessing its binding affinity for a range of receptors. The following table summarizes the equilibrium dissociation constants (Ki) obtained from radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Selectivity vs. 5-HT2A |
| 5-HT2A | 2.0 | - |
| 5-HT2B | 130 | 65-fold |
| 5-HT2C | 54 | 27-fold |
| 5-HT1A | >10,000 | >5000-fold |
| α1-Adrenergic | 1,200 | 600-fold |
| Dopamine D2 | >10,000 | >5000-fold |
| Histamine H1 | 3,500 | 1750-fold |
Data compiled from May et al., 2003.
As the data indicates, this compound demonstrates high affinity for the 5-HT2A receptor with a Ki of 2.0 nM.[1] It exhibits moderate selectivity over the 5-HT2C and 5-HT2B receptors, with 27-fold and 65-fold lower affinity, respectively. The compound shows significantly lower affinity for other screened receptors, including the 5-HT1A, α1-adrenergic, dopamine D2, and histamine H1 receptors, highlighting its selectivity for the 5-HT2 receptor subfamily.
Experimental Protocols
The binding affinity data presented above was determined using standard radioligand binding assays. The following is a detailed description of the methodology employed.
Radioligand Binding Assays
1. Membrane Preparation:
-
Stably transfected HEK293 cells expressing the human recombinant receptors of interest were cultured to confluency.
-
Cells were harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
The homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant was then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet was washed with fresh buffer and resuspended in the assay buffer to a final protein concentration of 100-200 µg/mL.
2. Competition Binding Assay:
-
Assays were performed in a 96-well plate format with a total volume of 250 µL.
-
Each well contained:
-
50 µL of cell membrane preparation.
-
50 µL of the appropriate radioligand at a concentration near its Kd value (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [125I]LSD for 5-HT2B).
-
50 µL of assay buffer or increasing concentrations of the unlabeled competitor drug, this compound (typically ranging from 10-11 to 10-5 M).
-
-
Non-specific binding was determined in the presence of a high concentration of a known saturating ligand (e.g., 10 µM mianserin for serotonin receptors).
-
The plates were incubated at 25°C for 60 minutes.
3. Filtration and Scintillation Counting:
-
Following incubation, the assay mixtures were rapidly filtered through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
The filters were washed three times with 3 mL of ice-cold assay buffer.
-
The filters were then placed in scintillation vials with 4 mL of scintillation cocktail.
-
The amount of radioactivity trapped on the filters was quantified using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.
-
The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway and Experimental Workflow
The activation of the 5-HT2A receptor by an agonist like this compound initiates a cascade of intracellular events. The diagram below illustrates the canonical Gq/G11 signaling pathway associated with 5-HT2A receptor activation.
Caption: 5-HT2A Receptor Gq/G11 Signaling Pathway.
The following diagram outlines the general workflow for determining the cross-reactivity of a compound using radioligand binding assays.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
References
A New Contender in Glaucoma Treatment: (rac)-AL-37350A Shows Promise in Preclinical Studies
Fort Worth, TX – A novel compound, (rac)-AL-37350A, has demonstrated significant intraocular pressure (IOP)-lowering effects in preclinical models, positioning it as a potential new therapeutic agent for glaucoma. Developed by Alcon Research, Ltd., this selective serotonin 5-HT2A receptor agonist operates through a distinct mechanism of action compared to the current standard of care, offering a new avenue for patients who may not respond optimally to existing treatments.
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve, often associated with elevated IOP. The primary goal of glaucoma therapy is to lower IOP to prevent further nerve damage and vision loss.
Performance Against the Standard of Care
The current first-line treatment for open-angle glaucoma typically involves prostaglandin F2α analogues such as latanoprost, travoprost, and bimatoprost. These drugs effectively lower IOP by increasing the uveoscleral outflow of aqueous humor, the fluid inside the eye.
This compound, however, targets the serotonin 5-HT2A receptor. Activation of this receptor in ocular tissues, specifically the ciliary muscle and trabecular meshwork, is believed to enhance aqueous humor outflow through a different pathway. This involves the stimulation of phospholipase C and the mobilization of intracellular calcium.[1][2]
Preclinical studies in conscious ocular hypertensive cynomolgus monkeys have shown that a topical application of this compound can reduce IOP by as much as 37%.[3] This potent IOP-lowering effect highlights its potential as a viable alternative or adjunctive therapy to prostaglandin analogues.
Quantitative Data Summary
For a clear comparison, the following table summarizes the available preclinical efficacy data for this compound and the generally accepted efficacy of standard-of-care prostaglandin analogues.
| Compound | Mechanism of Action | Animal Model | IOP Reduction | Reference |
| This compound | 5-HT2A Receptor Agonist | Ocular Hypertensive Cynomolgus Monkey | 37% | [3] |
| Prostaglandin Analogues (e.g., Latanoprost, Travoprost) | Prostaglandin F2α Receptor Agonist | Various, including human clinical trials | 25-35% |
Signaling Pathway of 5-HT2A Receptor Agonists in the Eye
References
- 1. Serotonin-2 receptor agonists as novel ocular hypotensive agents and their cellular and molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel and selective 5-HT2 receptor agonist with ocular hypotensive activity: (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of (rac)-AL-37350A Experimental Findings: A Comparative Analysis of 5-HT2A Agonists in Ocular Hypotension
For researchers, scientists, and drug development professionals, the quest for novel and effective treatments for glaucoma is a continuous endeavor. (rac)-AL-37350A has emerged as a potent and selective 5-HT2A serotonin receptor agonist with significant ocular hypotensive activity. This guide provides a comparative analysis of the experimental findings related to this compound and its alternatives, with a focus on the reproducibility of these findings, to aid in future research and development.
Introduction to this compound and the Role of 5-HT2A Agonists in Glaucoma
Glaucoma, a leading cause of irreversible blindness, is often characterized by elevated intraocular pressure (IOP). Serotonin 5-HT2 receptor agonists have been identified as a potential new class of agents for the treatment of ocular hypertension and glaucoma. (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole, also known as AL-37350A, is a tricyclic tryptamine derivative that acts as a potent and selective agonist for the serotonin receptor 5-HT2A.[1] It has demonstrated significant efficacy in reducing intraocular pressure in preclinical models, making it a compound of interest for further investigation.
Comparative Analysis of In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data for this compound and comparable 5-HT2A receptor agonists, providing a basis for evaluating their relative potency and efficacy.
Table 1: 5-HT2A Receptor Binding Affinity and Functional Potency
| Compound | Receptor Binding (Ki, nM) | Functional Potency (EC50, nM) | Maximal Effect (Emax, %) |
| (S)-AL-37350A | 2.0[1] | 28.6[1] | 103 (compared to serotonin)[1] |
| AL-34662 | 0.8-1.5 (rat and human 5-HT2)[2] | 140 (h-CM cells), 38 (h-TM cells)[2] | Full agonist (like 5-HT)[2] |
| Cabergoline | - | 570 (h-TM cells), 900 (h-CM cells)[3] | - |
h-CM: human ciliary muscle; h-TM: human trabecular meshwork
Table 2: Ocular Hypotensive Efficacy in Cynomolgus Monkeys
| Compound | Dose | Maximum IOP Reduction (%) |
| (S)-AL-37350A | - | 37[1] |
| AL-34662 | 300 µg | 33[2] |
| Cabergoline | 50 µg | 30.6 ± 3.6[3] |
| (R)-(-)-DOI | - | Significant reduction[4] |
Reproducibility and Corroborating Evidence
The mechanism of action, involving the stimulation of 5-HT2A receptors in human ciliary muscle and trabecular meshwork cells leading to intracellular calcium mobilization, is a consistently reported finding across different studies and compounds within this class.[2][6] This mechanistic consistency lends weight to the plausibility and potential reproducibility of the observed ocular hypotensive effects.
However, it is crucial to note that the lack of direct, independent replication studies for this compound specifically means that the findings should be interpreted with a degree of caution. Further independent validation would be necessary to definitively confirm the reproducibility of the initial results.
Experimental Protocols
To facilitate the independent verification and further investigation of these findings, detailed methodologies for the key experiments are outlined below.
5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the 5-HT2A receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably transfected with the human 5-HT2A receptor.[1]
-
Radioligand Binding: The assay is performed using a competitive radioligand binding method. A radiolabeled ligand with known affinity for the 5-HT2A receptor (e.g., [3H]ketanserin) is used.[7]
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency of a compound as a 5-HT2A receptor agonist.
General Protocol:
-
Cell Culture: Human ciliary muscle (h-CM) or trabecular meshwork (h-TM) cells are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
Ocular Hypotensive Activity in Cynomolgus Monkeys
Objective: To evaluate the in vivo efficacy of a compound in reducing intraocular pressure.
General Protocol:
-
Animal Model: Conscious cynomolgus monkeys with laser-induced unilateral ocular hypertension are used.[4]
-
Drug Administration: The test compound is administered topically to the hypertensive eye.
-
IOP Measurement: Intraocular pressure is measured at baseline and at various time points after drug administration using a calibrated applanation tonometer.
-
Data Analysis: The change in IOP from baseline is calculated and expressed as a percentage reduction.
Conclusion
The available evidence suggests that this compound is a promising ocular hypotensive agent, with its efficacy supported by a consistent pattern of findings across a class of 5-HT2A receptor agonists. While direct reproducibility studies are lacking, the corroborating data from similar compounds and the well-understood mechanism of action provide a solid foundation for its potential therapeutic utility. Further independent research is warranted to definitively establish the reproducibility of the specific experimental findings for this compound and to fully elucidate its clinical potential in the management of glaucoma.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. AL-34662: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cabergoline: Pharmacology, ocular hypotensive studies in multiple species, and aqueous humor dynamic modulation in the Cynomolgus monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the ocular hypotensive response of serotonin 5-HT1A and 5-HT2 receptor ligands in conscious ocular hypertensive cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. psychedelicalpha.com [psychedelicalpha.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (rac)-AL-37350A and Other Standard 5-HT2A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed benchmark of (rac)-AL-37350A against a selection of well-characterized agonists and antagonists of the serotonin 5-HT2A receptor. The data presented herein is intended to offer an objective comparison of their performance based on binding affinity and to provide the necessary experimental context for an informed assessment.
This compound, a tricyclic tryptamine derivative, has been identified as a potent and selective agonist for the serotonin 5-HT2A receptor.[1] Understanding its pharmacological profile in relation to established ligands is crucial for its potential application in research and drug development, particularly in areas such as glaucoma treatment, where it has shown ocular hypotensive activity in animal models.[1]
Comparative Ligand Performance at the 5-HT2A Receptor
The binding affinity (Ki) is a critical parameter for evaluating the potency of a ligand for its receptor. The following table summarizes the Ki values for this compound and other standard 5-HT2A receptor modulators. Lower Ki values are indicative of higher binding affinity.
| Compound | Type | 5-HT2A Ki (nM) | Notes |
| This compound | Agonist | 2.0 | A potent and selective 5-HT2A agonist.[1] |
| DOI | Agonist | 0.8 - 59 | A widely used, non-selective 5-HT2A/2C agonist.[2][3] |
| Ketanserin | Antagonist | 0.6 - 2.0 | A selective 5-HT2A antagonist, also shows affinity for H1 and α1 receptors. |
| Ritanserin | Antagonist | 0.3 - 1.2 | A 5-HT2A/2C receptor antagonist.[4][5] |
| MDL 100,907 | Antagonist | 0.36 | A highly potent and selective 5-HT2A receptor antagonist.[6][7][8] |
Experimental Protocols
The data presented in this guide is typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments used to characterize 5-HT2A receptor ligands.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
-
Objective: To quantify the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [3H]Ketanserin or [3H]MDL 100,907 for antagonists, or [125I]DOI for agonists.
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a known non-labeled ligand (e.g., Ketanserin) is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
The incubation is terminated by rapid filtration through the filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The filters are dried, and scintillation fluid is added to each well.
-
The radioactivity on the filters, which corresponds to the amount of bound radioligand, is quantified using a microplate scintillation counter.
-
-
Data Analysis: The IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay is used to determine whether a compound acts as an agonist or antagonist at the 5-HT2A receptor and to quantify its potency (EC50) or inhibitory activity (IC50).
-
Objective: To measure the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.
-
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds (agonists or antagonists) at various concentrations.
-
A known 5-HT2A agonist (e.g., serotonin or DOI) for antagonist testing.
-
A fluorescence plate reader with an integrated fluid dispenser.
-
-
Procedure:
-
Cells are seeded into 96-well or 384-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye for a specific period (e.g., 60 minutes at 37°C).
-
After loading, the cells are washed with assay buffer to remove excess dye.
-
For Agonist Testing: The plate is placed in the fluorescence reader, and a baseline fluorescence is measured. The test compound at various concentrations is then added to the wells, and the change in fluorescence is monitored over time.
-
For Antagonist Testing: The cells are pre-incubated with the test compound at various concentrations before being stimulated with a known 5-HT2A agonist at a fixed concentration (typically its EC80). The change in fluorescence is then measured.
-
-
Data Analysis:
-
Agonists: The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) can be determined.
-
Antagonists: The inhibition of the agonist-induced calcium signal is plotted against the antagonist concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the 5-HT2A receptor and a generalized workflow for a radioligand binding assay.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor antagonists improve motor impairments in the MPTP mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ritanserin, a 5-HT2A/2C antagonist, reverses direct dopamine agonist-induced inhibition of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Validation of Rac GTPase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo validation of several prominent small-molecule inhibitors of the Ras-related C3 botulinum toxin substrate (Rac) GTPases. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies by offering a side-by-side analysis of experimental data, detailed methodologies, and the signaling pathways involved.
Introduction to Rac Inhibition
Rac GTPases are key regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Their aberrant activation is a hallmark of various pathologies, particularly cancer, making them a compelling therapeutic target. This guide focuses on the in-vivo validation of in-vitro findings for several Rac inhibitors, providing a critical overview of their performance in preclinical models.
Small-Molecule Rac Inhibitors: A Comparative Analysis
Several small-molecule inhibitors targeting Rac signaling have been developed and subjected to in-vivo validation. This section compares the performance of prominent inhibitors based on available experimental data.
Quantitative In-Vivo Performance of Rac Inhibitors
| Inhibitor | Animal Model | Cancer/Disease Type | Dosing Regimen | Key In-Vivo Outcomes | Reference(s) |
| NSC23766 | Mouse (anterior cruciate ligament transection) | Osteoarthritis | Intra-articular injection | Delayed osteoarthritis development, protected cartilage from destruction. | [1][2] |
| Nude Mouse | Mammary Tumor | Not specified | Inhibited mammary tumor progression and metastasis. | [3] | |
| EHT 1864 | Not specified in detail in provided results | Alzheimer's Disease | Not specified | Reduces β-amyloid peptide production in vivo. | |
| Mouse | Breast Cancer | Not specified | Inhibited breast cancer invasion and tumor growth. | [4] | |
| EHop-016 | Nude Mouse | Mammary Tumor | 25 mg/kg, intraperitoneal, 3x/week | ~80% reduction in mammary tumor growth; inhibited angiogenesis and metastasis. | [5][6] |
| MBQ-167 | SCID Mouse | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 1, 5, or 10 mg/kg, intraperitoneal, 3x/week | ~90% reduction in tumor growth and lung metastasis. | [7] |
| BALB/c Mouse | Triple-Negative Breast Cancer (4T-1 syngeneic) | 50 or 100 mg/kg, oral gavage, 5x/week | ~80-90% reduction in lung metastasis. | [7] | |
| Nude Mouse | HER2+ Breast Cancer (GFP-HER2-BM xenograft) | 1 or 10 mg/kg, intraperitoneal, 3x/week | ~90% inhibition of mammary tumor growth and metastasis. | [8] | |
| ZINC69391 / 1A-116 | Syngeneic Mouse | Breast Cancer (experimental metastasis) | 25 mg/kg (ZINC69391) or 3 mg/kg (1A-116), intraperitoneal, daily | ZINC69391: 60% reduction in lung colonization. 1A-116: more potent than ZINC69391. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the in-vivo experimental protocols for the discussed Rac inhibitors.
NSC23766 for Osteoarthritis in Mice[1][2]
-
Animal Model: Mice with surgically induced osteoarthritis via anterior cruciate ligament transection.
-
Treatment: Intra-articular injection of NSC23766. A controlled-release strategy using chitosan microspheres has also been explored.
-
Analysis: Histological analysis of the knee joints to assess cartilage degradation and chondrocyte hypertrophy. OARSI scoring was used to grade the severity of osteoarthritis.
EHop-016 for Mammary Tumor Growth and Metastasis in Nude Mice[6][7]
-
Animal Model: Female athymic nude mice.
-
Cell Line: MDA-MB-435 human metastatic breast cancer cells.
-
Tumor Induction: Mammary fat pad inoculation of cancer cells.
-
Treatment: Intraperitoneal (i.p.) administration of EHop-016 at 10 or 25 mg/kg body weight, three times a week.
-
Analysis: Tumor growth was monitored. At the end of the study, tumors were excised for immunohistochemistry to assess angiogenesis. Metastasis to distant organs was also evaluated.
MBQ-167 for Triple-Negative Breast Cancer in Mice[8]
-
Animal Models:
-
Immunocompromised SCID mice for human MDA-MB-231 cell line xenografts.
-
Immunocompetent BALB/c mice for syngeneic 4T-1 mouse mammary carcinoma cells.
-
-
Tumor Induction: Mammary fat pad injection of cancer cells.
-
Treatment:
-
SCID mice (MDA-MB-231): Intraperitoneal (i.p.) injection of 1, 5, or 10 mg/kg MBQ-167, three times a week.
-
BALB/c mice (4T-1): Oral gavage of 5, 25, 50, or 100 mg/kg MBQ-167, five times a week.
-
-
Analysis: Tumor growth was measured. Lungs were excised to quantify metastatic foci.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation process.
Caption: Simplified Rac signaling pathway and points of inhibition by small molecules.
Caption: General experimental workflow for in-vivo validation of Rac inhibitors in cancer models.
Alternative In-Vivo Strategies for Targeting Rac Signaling
Beyond direct inhibition with small molecules, other strategies to modulate Rac signaling have been explored in vivo.
-
Targeting Downstream Effectors (e.g., PAKs): p21-activated kinases (PAKs) are key downstream effectors of Rac. Several PAK inhibitors have been developed and tested in preclinical cancer models.[10][11] For example, the pan-PAK inhibitor PF-3758309 has shown anti-tumor efficacy in xenograft and transgenic mouse models of cancer.[11]
-
Modulating RhoGDI Activity: Rho Guanine Nucleotide Dissociation Inhibitors (RhoGDIs) sequester Rac in an inactive state in the cytoplasm. In-vivo studies using RhoGDI-1 knockout mice have demonstrated its role in regulating lung microvascular permeability by modulating RhoA activity.[12] While not a direct inhibitory strategy, modulating RhoGDI function presents a potential avenue for controlling Rac activity.
-
Targeting Rac Ubiquitination: The ubiquitination of Rac1 by Inhibitors of Apoptosis (IAPs) can lead to its proteasomal degradation. While in-vivo validation of strategies specifically targeting this process is still emerging, it represents a novel approach to downregulate Rac signaling.[13]
Conclusion
The in-vivo validation of Rac inhibitors has provided compelling evidence for their therapeutic potential in a range of diseases, most notably cancer. The data summarized in this guide highlight the efficacy of several small molecules in preclinical models, with compounds like MBQ-167 and EHop-016 demonstrating significant anti-tumor and anti-metastatic effects. The choice of a specific inhibitor for research purposes will depend on the desired mechanism of action, the biological context under investigation, and the specific experimental model. Furthermore, alternative strategies targeting downstream effectors or regulatory proteins of the Rac signaling pathway offer promising avenues for future therapeutic development. This comparative guide serves as a valuable resource for researchers aiming to translate in-vitro findings into validated in-vivo applications.
References
- 1. Inhibition of Rac1 activity by controlled release of NSC23766 from chitosan microspheres effectively ameliorates osteoarthritis development in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Rac1 activity by NSC23766 prevents cartilage endplate degeneration via Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Physiologically-Based Pharmacokinetic/Pharmacodynamic Model of MBQ-167 to Predict Tumor Growth Inhibition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RhoGDI-1 modulation of the activity of monomeric RhoGTPase RhoA regulates endothelial barrier function in mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ubiquitination of Rac1 by inhibitors of apoptosis (IAPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Rac GTPase Inhibitors: A Guide for Researchers
Introduction
Rac, a member of the Rho family of small GTPases, is a pivotal regulator of numerous cellular functions, including the dynamics of the cytoskeleton, cell adhesion, migration, and proliferation. Its dysregulation is implicated in various pathologies, particularly in cancer, where it plays a crucial role in tumor progression and metastasis. This has established Rac and its signaling pathways as a significant target for therapeutic intervention. This guide provides a comparative overview of several small molecule inhibitors targeting the Rac signaling pathway. While the initial query focused on "(rac)-AL-37350A," a comprehensive search did not yield specific comparative data for this compound. Therefore, this document presents a comparative analysis of other well-characterized Rac inhibitors, including SCH 51344, NSC23766, EHT 1864, EHop-016, and MBQ-167, to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.[1]
Data Presentation: Biochemical Potency and Cellular Effects of Rac Inhibitors
The following table summarizes available quantitative and qualitative data for selected Rac inhibitors, offering a comparative perspective on their biochemical potency and their impact on key cellular processes relevant to cancer research.
| Inhibitor | Target(s) | Mechanism of Action | IC50/Kd for Rac1 | Cellular Effects | Reference |
| SCH 51344 | Ras/Rac-mediated cell morphology pathway | Inhibits a critical component of the membrane ruffling pathway downstream from Rac. | Not explicitly reported. | Reverses cell transformation induced by constitutively activated Rac1 and Tiam1; Selectively inhibits Rac-induced lamellipodia formation. | [1] |
| NSC23766 | Rac1-GEF interaction (Tiam1, Trio) | Inhibits Rac1 activation by preventing its interaction with the guanine nucleotide exchange factors (GEFs) Tiam1 and Trio. | ~50 µM (IC50) | Inhibits Rac1-mediated actin cytoskeleton reorganization, cell migration, and invasion in various cancer cell lines. | [1] |
| EHT 1864 | Rac family GTPases (Rac1, Rac2, Rac3, RhoG) | Binds to Rac and locks it in an inactive state by preventing GDP dissociation. | ~2 µM (Kd) for Rac1 | Induces loss of actin stress fibers and inhibits cell proliferation and anchorage-independent growth of transformed cells. | [1] |
| EHop-016 | Rac1 and Cdc42 | Inhibits the activation of Rac1 and Cdc42 by targeting their effector Vav. | Not explicitly reported. | Reduces viability of MDA-MB-435 cells by 20% at <5 µM; Decreases directed migration of metastatic cancer cells. | [1] |
| MBQ-167 | Rac1 and Cdc42 | Disrupts the interaction between Rac/Cdc42 and their downstream effectors. | Not explicitly reported. | Reduces viability and induces apoptosis in metastatic breast cancer cell lines; Inhibits breast cancer cell migration. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of inhibitor performance. Below are generalized protocols for key experiments used to characterize Rac inhibitors.
Rac Activation Assay (G-LISA / Pull-down Assay)
-
Objective: To quantify the amount of active, GTP-bound Rac in cell lysates following treatment with an inhibitor.
-
Principle: This assay utilizes the specific affinity of a Rac effector protein (e.g., the p21-binding domain (PBD) of PAK1) for the GTP-bound form of Rac.
-
Methodology:
-
Cells are cultured and treated with the desired concentrations of the Rac inhibitor or vehicle control for a specified duration.
-
Cells are stimulated with a known Rac activator (e.g., a growth factor) to induce Rac activation.
-
Cells are lysed in a buffer that preserves GTPase activity.
-
For a pull-down assay, cell lysates are incubated with GST-PBD fusion protein immobilized on glutathione-agarose beads. For G-LISA, lysates are added to wells coated with a Rac-GTP binding protein.
-
The beads (pull-down) or wells (G-LISA) are washed to remove non-specifically bound proteins.
-
The amount of pulled-down active Rac is determined by Western blotting using a Rac1-specific antibody. In a G-LISA, a secondary antibody and colorimetric substrate are used for quantification.
-
The signal is quantified and compared between inhibitor-treated and control groups.
-
Cell Migration Assay (Transwell / Wound Healing Assay)
-
Objective: To assess the effect of a Rac inhibitor on the migratory capacity of cells.
-
Principle: These assays measure the ability of cells to move across a membrane or into a cell-free area over time.
-
Methodology (Wound Healing):
-
Cells are grown to a confluent monolayer in a culture plate.
-
A "wound" or scratch is created in the monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with media containing the Rac inhibitor or vehicle control.
-
The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 12, 24 hours).
-
The rate of wound closure is quantified and compared between different treatment conditions.
-
Cell Proliferation Assay (MTS / WST-1 Assay)
-
Objective: To determine the effect of a Rac inhibitor on cell viability and proliferation.
-
Principle: These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of cells.
-
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Rac inhibitor or vehicle control.
-
After a specified incubation period (e.g., 24, 48, 72 hours), the MTS or WST-1 reagent is added to each well.
-
The plate is incubated to allow for the conversion of the reagent into a formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Rac signaling pathway and a general workflow for evaluating Rac inhibitors.
References
Safety Operating Guide
Navigating the Disposal of (rac)-AL-37350A: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal instructions necessitates a cautious approach, treating the compound as hazardous waste. Researchers, scientists, and drug development professionals handling (rac)-AL-37350A, a potent 5-HT2 receptor agonist, must observe stringent disposal protocols to ensure laboratory safety and environmental protection. Due to the lack of a publicly available, specific Safety Data Sheet (SDS) with explicit disposal instructions, this guide outlines a comprehensive framework for its safe management based on established best practices for chemical and pharmaceutical waste.
The primary principle in the absence of specific data is to handle this compound as a hazardous chemical waste. This approach minimizes risks to personnel and the environment and ensures compliance with general laboratory safety regulations.
Immediate Safety and Handling
Before any disposal procedures, it is critical to adhere to standard laboratory safety protocols when handling this compound. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following step-by-step protocol provides a procedural guide for the safe disposal of this compound waste, including the pure compound, solutions, and contaminated labware.
1. Waste Identification and Segregation:
-
Treat all forms of this compound waste—solid, liquid, and contaminated materials (e.g., pipette tips, vials, gloves)—as hazardous chemical waste.
-
Segregate this compound waste at the point of generation. Do not mix it with non-hazardous trash, sharps, or biological waste.
-
Collect different forms of the waste (solid and liquid) in separate, clearly labeled containers.
2. Waste Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection. Ensure liquid waste containers have secure, tight-fitting lids.
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," the approximate quantity of the waste, the date of waste generation, the laboratory and room number of origin, and the name and contact information of the Principal Investigator. Avoid using abbreviations or chemical formulas.
3. Waste Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that waste containers are kept closed at all times, except when adding waste.
-
Store this compound waste separately from incompatible chemicals to prevent any potential adverse reactions.
4. Request for Waste Pickup:
-
Once a waste container is full or the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the conservative approach required in the absence of specific manufacturer guidance.
Caption: Logical workflow for the safe disposal of this compound.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet, quantitative data regarding disposal parameters such as concentration limits for specific disposal routes or reportable quantities are not available. The precautionary principle dictates treating any concentration of this compound waste as hazardous.
| Data Parameter | Value |
| Recommended Disposal Method | Incineration or other methods approved by your institution's EHS for hazardous chemical waste. |
| Drain Disposal | Prohibited. |
| Trash Disposal | Prohibited. |
By adhering to these general but essential safety and logistical procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.
Personal protective equipment for handling (rac)-AL-37350A
Essential Safety and Handling Guide for (rac)-AL-37350A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling the potent ocular hypotensive agent, this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of structurally and functionally similar prostaglandin F2α analogs and general best practices for handling potent pharmaceutical compounds in a laboratory setting.[1][2][3][4]
Hazard Identification and Risk Assessment
This compound is a potent prostaglandin F2α analog. Prostaglandins are a class of compounds known to be pharmacologically active at very low concentrations.[1] The primary hazards are associated with its potent biological activity, and it should be treated as a hazardous substance.[5][6][7]
Potential Health Effects:
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[9]
-
Ingestion: Harmful if swallowed.[4][10] Accidental ingestion of similar compounds can cause serious health damage.[4]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[9][11]
-
Reproductive Hazards: May damage fertility or the unborn child.[3][4][8][9][10]
Due to the lack of specific toxicological data, this compound should be handled as a compound with a high degree of potency and toxicity.[1][12]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Disposable lab coat with tight cuffs- Safety glasses with side shields or chemical splash goggles- Face shield- NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates |
| Solution Preparation and Handling | - Nitrile gloves- Disposable lab coat- Safety glasses with side shields or chemical splash goggles |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses |
| Animal Dosing (Topical/Systemic) | - Nitrile gloves (double-gloving recommended)- Disposable lab coat or gown- Safety glasses with side shields or chemical splash goggles- Face shield (if splash risk exists) |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls
-
All work with solid this compound must be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[13]
-
Ensure proper ventilation in all areas where the compound is handled.[13]
-
An eyewash station and safety shower must be readily accessible.[11]
3.2. Weighing and Solution Preparation
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for handling the compound.
-
Weighing: Use a balance with a draft shield inside the fume hood. Handle the solid compound with care to avoid generating dust. Use appropriate tools (e.g., non-sparking spatulas).
-
Dissolving: Add the solvent to the solid compound slowly and carefully to avoid splashing. Cap the container securely before removing it from the fume hood.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.
3.3. Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
For long-term storage, consult the supplier's recommendation, which is typically at -20°C.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, weighing papers, and pipette tips should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[3]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
4.2. Decontamination
-
Decontaminate all work surfaces with an appropriate solvent (e.g., ethanol) followed by a cleaning agent.
-
For spills, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste.
4.3. Final Disposal
-
All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal service in accordance with local, state, and federal regulations.[14][15][16]
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11] |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Visualized Workflow
The following diagram illustrates the key stages of handling and disposing of this compound.
A high-level workflow for the safe handling and disposal of this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. pharmtech.com [pharmtech.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. escopharma.com [escopharma.com]
- 14. easyrxcycle.com [easyrxcycle.com]
- 15. rxdestroyer.com [rxdestroyer.com]
- 16. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
